Pyrazolo[1,5-a]pyridin-5-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-2-4-10-8(5-7)1-3-9-10/h1-5,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDRYPJLENDYQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454164 | |
| Record name | Pyrazolo[1,5-a]pyridin-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474432-57-0 | |
| Record name | Pyrazolo[1,5-a]pyridin-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a]pyridin-5-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pyrazolo[1,5-a]pyridin-5-ylmethanol: A Comprehensive Technical Guide to its Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Pyrazolo[1,5-a]pyridin-5-ylmethanol, a heterocyclic compound of interest in medicinal chemistry. Due to its structural similarity to the broader class of pyrazolo[1,5-a]pyrimidines, which are recognized for their potent and selective inhibition of various protein kinases, this molecule represents a promising scaffold for the development of novel therapeutics. This document outlines a plausible synthetic pathway, predicted analytical data, and potential biological relevance, offering a foundational resource for researchers in drug discovery and development.
Synthesis of this compound
A logical approach commences with the synthesis of a suitable precursor, pyrazolo[1,5-a]pyridine-5-carboxylic acid. This intermediate can then be converted to its corresponding ester, which is subsequently reduced to the target alcohol, this compound.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Pyrazolo[1,5-a]pyridine-5-carboxylic Acid
The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through various methods, often involving the cyclocondensation of an N-aminopyridinium salt with a suitable three-carbon component. For the purpose of this guide, we will assume the availability of Pyrazolo[1,5-a]pyridine-5-carboxylic acid as a starting material, as its synthesis is a common entry point to functionalized pyrazolo[1,5-a]pyridines.
Step 2: Esterification of Pyrazolo[1,5-a]pyridine-5-carboxylic Acid
-
Reaction: Pyrazolo[1,5-a]pyridine-5-carboxylic acid is converted to its methyl ester to facilitate the subsequent reduction.
-
Procedure:
-
Suspend Pyrazolo[1,5-a]pyridine-5-carboxylic acid (1.0 eq) in methanol (10-20 volumes).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl pyrazolo[1,5-a]pyridine-5-carboxylate.
-
Step 3: Reduction of Methyl pyrazolo[1,5-a]pyridine-5-carboxylate
-
Reaction: The methyl ester is reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Procedure:
-
Prepare a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Dissolve methyl pyrazolo[1,5-a]pyridine-5-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting ester.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Characterization of this compound
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
| CAS Number | 474432-57-0 |
Predicted Spectroscopic Data
| Spectroscopy | Predicted Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~8.1 (d, 1H, H-7), ~7.9 (s, 1H, H-2), ~7.5 (d, 1H, H-4), ~6.7 (dd, 1H, H-6), ~4.8 (s, 2H, -CH₂OH), ~2.0 (br s, 1H, -OH). The exact chemical shifts and coupling constants would need to be determined experimentally. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~148 (C-8a), ~141 (C-7), ~135 (C-2), ~125 (C-5), ~115 (C-4), ~112 (C-6), ~109 (C-3a), ~63 (-CH₂OH). These are approximate values and would require experimental verification. |
| IR (KBr, cm⁻¹) | ν: ~3300-3400 (O-H stretch, broad), ~3100-3000 (aromatic C-H stretch), ~1620, 1580, 1500 (C=C and C=N stretching of the aromatic rings), ~1050 (C-O stretch). |
| Mass Spec. (EI) | m/z (%): 148 (M⁺, 100), 131 (M⁺ - OH), 119 (M⁺ - CH₂OH), 92, 65. The exact fragmentation pattern would need to be determined experimentally. |
Potential Biological Activity and Signaling Pathways
While the specific biological targets of this compound have not been reported, the pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its interaction with various protein kinases. These kinases are critical components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Given its structural similarity to known kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases. A potential, hypothetical signaling pathway that could be modulated by this compound is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
This compound is a molecule with significant potential for further investigation in the field of drug discovery. This technical guide provides a comprehensive, albeit partially predictive, foundation for its synthesis and characterization. The proposed synthetic route is based on well-established chemical principles, and the predicted analytical data offer a benchmark for experimental verification. The potential for this compound to interact with key cellular signaling pathways, such as those involving protein kinases, warrants further biological evaluation. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this promising heterocyclic scaffold.
Physicochemical Properties of Pyrazolo[1,5-a]pyridin-5-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyridin-5-ylmethanol is a heterocyclic organic compound featuring a fused pyrazole and pyridine ring system. This scaffold is of significant interest in medicinal chemistry and drug discovery. The broader class of pyrazolo[1,5-a]pyrimidines and related fused N-heterocyclic compounds are recognized as privileged structures in the development of therapeutic agents, notably as protein kinase inhibitors for cancer treatment.[1][2][3] The physicochemical properties of such compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing solubility, absorption, distribution, metabolism, and excretion (ADME).[4] Understanding these properties is paramount for rational drug design and lead optimization.
This technical guide provides a summary of the known and predicted physicochemical properties of this compound and details the standard experimental protocols for their determination.
Core Physicochemical Data
Quantitative data for this compound is limited in publicly available literature. The following table summarizes key identifiers and computed properties. Experimental determination is recommended for definitive characterization.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 474432-57-0 | [5] |
| Molecular Formula | C₈H₈N₂O | [6] |
| Molecular Weight | 148.16 g/mol | [6] |
| Monoisotopic Mass | 148.06366 Da | [6] |
| Canonical SMILES | C1=CN2C(=CC=N2)C=C1CO | [6] |
| InChI Key | JZDRYPJLENDYQU-UHFFFAOYSA-N | [6] |
| XlogP (Predicted) | 0.2 | [6] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Aqueous Solubility | Data not available | - |
| pKa | Data not available | - |
Experimental Protocols and Methodologies
Detailed methodologies for determining the key physicochemical properties of pharmaceutical compounds are provided below. These represent standard, validated approaches in the field.
Melting Point Determination
The melting point is a fundamental physical property used to identify a compound and assess its purity.[7] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden this range.[8]
Protocol: Capillary Method (Thiele Tube or Digital Apparatus)
This is a common and effective method for determining the melting point of a solid organic compound.[8][9]
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[9][10]
-
Apparatus Setup:
-
Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is inserted into a Thiele tube containing a high-boiling point oil (e.g., silicone oil).[8]
-
Digital Apparatus (e.g., Mel-Temp): The capillary tube is inserted into the heating block of the apparatus.
-
-
Heating: The apparatus is heated slowly and steadily, particularly near the expected melting point, at a rate of approximately 1-2°C per minute to ensure thermal equilibrium.[8] For the Thiele tube, the side arm is heated to create a convection current for uniform temperature distribution.[8]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[7]
-
Reporting: The melting point is reported as the range from T1 to T2. For accuracy, the determination should be repeated with fresh samples until consistent values are obtained.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 474432-57-0 [chemicalbook.com]
- 6. PubChemLite - this compound (C8H8N2O) [pubchemlite.lcsb.uni.lu]
- 7. pennwest.edu [pennwest.edu]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
Technical Guide: Spectroscopic and Synthetic Profile of Pyrazolo[1,5-a]pyridin-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a fused bicyclic system consisting of a pyrazole ring fused to a pyridine ring. This scaffold is considered a "privileged structure" in drug discovery, as derivatives have shown a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. Their mechanism of action often involves mimicking endogenous purines to bind to the ATP-binding sites of enzymes like protein kinases.[1] The functionalization of the pyrazolo[1,5-a]pyridine core at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.
Synthesis of Pyrazolo[1,5-a]pyridin-5-ylmethanol
A definitive, published experimental protocol for the synthesis of this compound (CAS 474432-57-0) is not currently available in the surveyed scientific literature. However, a plausible synthetic route can be devised based on common methodologies for the formation of the pyrazolo[1,5-a]pyridine ring system and subsequent functional group manipulations. A general and efficient method for constructing the pyrazolo[1,5-a]pyridine core involves the cycloaddition of N-aminopyridinium ylides with appropriate alkynes.
Proposed Experimental Protocol
The synthesis of this compound could be envisioned as a multi-step process, beginning with the formation of a substituted pyrazolo[1,5-a]pyridine ester, followed by its reduction to the corresponding alcohol.
Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-5-carboxylate
-
Formation of the N-aminopyridinium salt: To a solution of 3-(hydroxymethyl)pyridine in a suitable solvent such as dichloromethane, add O-(mesitylenesulfonyl)hydroxylamine (MSH) portion-wise at 0 °C. The reaction mixture is stirred at room temperature for several hours. The resulting precipitate, the N-aminopyridinium salt, is collected by filtration, washed with cold solvent, and dried under vacuum.
-
Ylide formation and cycloaddition: The N-aminopyridinium salt is suspended in a solvent like dimethylformamide (DMF). A base, such as potassium carbonate, is added, and the mixture is stirred to form the N-aminopyridinium ylide in situ. To this mixture, a solution of ethyl propiolate in DMF is added dropwise. The reaction is heated to 80-100 °C and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl pyrazolo[1,5-a]pyridine-5-carboxylate.
Step 2: Reduction to this compound
-
Reduction of the ester: The purified ethyl pyrazolo[1,5-a]pyridine-5-carboxylate is dissolved in a dry ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath. A reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise.
-
Quenching and work-up: The reaction mixture is stirred at 0 °C and allowed to warm to room temperature. The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Isolation and purification: The resulting suspension is filtered, and the filter cake is washed with THF or ethyl acetate. The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic Data
As experimental spectra for this compound are not publicly available, the following tables present predicted spectroscopic data based on the analysis of structurally related pyrazolo[1,5-a]pyridine derivatives.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~8.20 | d | ~7.0 | 1 | H-2 |
| ~7.95 | d | ~2.0 | 1 | H-4 |
| ~7.50 | dd | ~7.0, 2.0 | 1 | H-3 |
| ~7.10 | d | ~9.0 | 1 | H-7 |
| ~6.60 | d | ~9.0 | 1 | H-6 |
| ~4.80 | s | - | 2 | -CH₂- |
| ~3.50 | br s | - | 1 | -OH |
Disclaimer: Predicted data based on analogous structures. Actual experimental values may vary.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150.5 | C-8a |
| ~142.0 | C-2 |
| ~138.0 | C-4 |
| ~129.0 | C-6 |
| ~125.5 | C-5 |
| ~114.0 | C-7 |
| ~110.0 | C-3 |
| ~63.0 | -CH₂OH |
Disclaimer: Predicted data based on analogous structures. Actual experimental values may vary.
Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 149.0709 | [M+H]⁺ |
| 171.0529 | [M+Na]⁺ |
| 131.0604 | [M+H-H₂O]⁺ |
Disclaimer: Predicted data based on the exact mass of C₈H₈N₂O.
Predicted Infrared (IR) Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1620-1580 | Strong | C=C/C=N stretch (aromatic rings) |
| 1480-1450 | Strong | C=C/C=N stretch (aromatic rings) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
Disclaimer: Predicted data based on characteristic functional group absorptions.
Biological Context: Kinase Inhibition
Derivatives of pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidines are widely recognized as potent inhibitors of various protein kinases.[1] Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases such as cancer.[2] These small molecules typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates. This blockade of signal transduction can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis in cancer cells.
The functionalization at the 5-position of the pyrazolo[1,5-a]pyridine ring, as in this compound, can be crucial for modulating the inhibitor's interaction with the kinase active site and for influencing its pharmacokinetic properties.
Caption: General signaling pathway of a receptor tyrosine kinase, which can be targeted by kinase inhibitors like pyrazolo[1,5-a]pyridine derivatives.
Conclusion
This compound represents a valuable chemical entity within the broader class of pyrazolo[1,5-a]pyridine scaffolds. While specific, experimentally-derived spectroscopic and synthetic data are not widely disseminated in the scientific literature, this guide provides a robust, predictive framework for its characterization and a plausible, detailed protocol for its synthesis. The potential for this compound and its derivatives to act as kinase inhibitors underscores the importance of this heterocyclic system in the ongoing development of targeted therapeutics. Further research is warranted to experimentally validate the data presented herein and to fully explore the biological activity of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of Pyrazolo[1,5-a]pyridin-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility and stability data for Pyrazolo[1,5-a]pyridin-5-ylmethanol is limited. This guide provides available information and outlines standard experimental protocols for determining these critical properties. The insights into the pyrazolo[1,5-a]pyridine core are based on related structures and may not be fully representative of the target molecule.
Introduction
This compound is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery. Understanding the physicochemical properties, particularly solubility and stability, is paramount for the successful development of any compound for therapeutic use. Poor solubility can hinder formulation, lead to low bioavailability, and complicate in vitro and in vivo testing. Similarly, chemical instability can result in degradation, leading to loss of potency and the formation of potentially toxic impurities.
This technical guide summarizes the known information on the solubility of this compound and provides comprehensive, standardized protocols for its empirical determination. Furthermore, it details methodologies for assessing its chemical stability under various stress conditions, as recommended by international guidelines.
Solubility Profile of this compound
Table 1: Summary of Qualitative Solubility Data for this compound
| Solvent | Solubility Observation | Source |
| Dry Dichloromethane | Soluble during a chemical synthesis procedure. | [1] |
| General Inference | ||
| Aqueous Media | Likely requires formulation aids for aqueous solutions, as suggested for a related carboxylic acid derivative which required DMSO, PEG300, and Tween 80 for an in vivo formulation.[2] |
The broader class of pyrazolo[1,5-a]pyrimidines, a related scaffold, suggests that molecular modifications can significantly impact aqueous solubility by altering polarity and hydrogen bonding capacity[1][3]. As a general principle, heterocyclic compounds may exhibit improved solubility in green solvents[4].
Experimental Protocols for Solubility Determination
To ascertain the definitive solubility of this compound, standardized experimental assays are necessary. The choice between kinetic and thermodynamic solubility measurements depends on the stage of drug development.
Kinetic Solubility Assay
Kinetic solubility is often used in early drug discovery for high-throughput screening. It measures the solubility of a compound that is already dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer. This method is fast but can sometimes overestimate the true solubility due to the formation of supersaturated solutions[5][6][7][8].
Methodology: Nephelometric Assay [9][10]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Addition of Aqueous Buffer: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well to achieve the desired final compound concentrations.
-
Mixing and Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours)[9][11].
-
Measurement: Use a nephelometer to measure the light scattering in each well. The point at which precipitation occurs, indicated by a sharp increase in light scattering, is defined as the kinetic solubility.
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. It is a more accurate but time-consuming measurement, typically performed during lead optimization and pre-formulation studies[6][8][10].
Methodology: Shake-Flask Method [7][8][11][12]
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a glass vial. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached[6][11][12].
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent.
Caption: General workflow for determining kinetic and thermodynamic solubility.
Stability Profile and Degradation Pathways
There is no specific information on the stability or degradation pathways of this compound in the literature. The stability of the pyrazolo[1,5-a]pyrimidine core is noted as a vital parameter for biological activity, particularly for compounds intended for systemic circulation[1]. Generally, the stability of heterocyclic compounds can be influenced by the arrangement of heteroatoms and the presence of functional groups[13][14].
Forced Degradation (Stress Testing)
To evaluate the intrinsic stability of this compound, forced degradation studies are essential. These studies expose the compound to harsh conditions to identify potential degradation products and pathways, which is a regulatory requirement (ICH Q1A(R2)) for developing stability-indicating analytical methods[15][16]. The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API)[15].
Standard Protocol for Forced Degradation [15][16][17][18]
-
Acid Hydrolysis:
-
Condition: Dissolve the compound in 0.1 M to 1 M HCl.
-
Procedure: Incubate at room temperature or elevated temperatures (e.g., 60-80°C) for a period ranging from a few hours to several days. Monitor degradation over time.
-
-
Base Hydrolysis:
-
Condition: Dissolve the compound in 0.1 M to 1 M NaOH.
-
Procedure: Similar to acid hydrolysis, incubate under controlled temperatures. Ester groups, if present, are particularly labile to base hydrolysis[15].
-
-
Oxidative Degradation:
-
Condition: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Procedure: Incubate at room temperature. The reaction can be rapid, so frequent monitoring is often required.
-
-
Thermal Degradation:
-
Condition: Expose the solid compound to dry heat (e.g., 80-100°C).
-
Procedure: Store the solid sample in a temperature-controlled oven for a defined period. Also, test the stability of a solution of the compound under elevated temperatures.
-
-
Photostability:
-
Condition: Expose the solid compound and its solution to a light source that produces combined visible and UV outputs, as specified in ICH guideline Q1B.
-
Procedure: Place samples in a photostability chamber and compare them to a control sample protected from light.
-
-
Analysis:
-
Following exposure to each stress condition, analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all generated degradation products.
-
A mass balance calculation should be performed to ensure that the decrease in the parent compound peak corresponds to the increase in degradation product peaks[18].
-
Caption: Workflow for conducting forced degradation (stress testing) studies.
Conclusion
While specific quantitative data on the solubility and stability of this compound is not currently available in published literature, this guide provides the necessary framework for its determination. The qualitative information suggests it is soluble in organic solvents like dichloromethane, but may require formulation strategies for aqueous delivery. Its stability profile is unknown, but can be thoroughly investigated using the provided forced degradation protocols. By employing these standardized methodologies, researchers and drug development professionals can generate the critical data needed to advance this compound or its analogs through the development pipeline.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyridine-3-carboxylic acid_TargetMol [targetmol.com]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. mdpi.com [mdpi.com]
- 13. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijisrt.com [ijisrt.com]
- 18. resolvemass.ca [resolvemass.ca]
An In-depth Technical Guide on the Crystal Structure Analysis of Pyrazolo[1,5-a]pyridine Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: To date, a specific crystal structure for "Pyrazolo[1,5-a]pyridin-5-ylmethanol" has not been publicly deposited or published. This guide will therefore provide a detailed analysis of a closely related and structurally significant compound, 2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine , to serve as an illustrative example for the crystal structure determination of this class of heterocyclic compounds. The methodologies and data presentation are representative of the standards and practices in the field of chemical crystallography.
Introduction
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include roles as anticancer, antiviral, and anti-inflammatory agents.[1] Many of these compounds function as protein kinase inhibitors, targeting key signaling pathways involved in disease progression.[2] A thorough understanding of the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents. This guide outlines the typical experimental protocols for the synthesis, crystallization, and crystal structure determination of this class of compounds, using a representative example for data presentation.
Experimental Protocols
Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
A general and efficient method for the synthesis of pyrazolo[1,5-a]pyridine derivatives involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins.[3]
General Procedure:
-
Preparation of the N-aminopyridinium ylide: Equimolar amounts of the corresponding pyridine and an aminating agent (e.g., O-(mesitylenesulfonyl)hydroxylamine) are stirred in a suitable solvent like dichloromethane at room temperature.
-
Cycloaddition Reaction: The appropriate α,β-unsaturated carbonyl compound and an oxidizing agent, such as (diacetoxyiodo)benzene (PIDA), are added to the solution containing the N-aminopyridinium ylide.
-
Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired pyrazolo[1,5-a]pyridine product.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
General Procedure:
-
The purified pyrazolo[1,5-a]pyridine derivative is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) to achieve saturation.
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is left undisturbed in a loosely covered vial at room temperature to allow for slow evaporation of the solvent.
-
Well-formed single crystals are harvested upon their appearance.
X-ray Data Collection and Structure Refinement
The following protocol is representative for the determination of the crystal structure of pyrazolo[1,5-a]pyrimidine derivatives.[4]
Methodology:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a monochromatic radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Data Reduction: The collected diffraction data are processed to yield integrated intensities, which are then corrected for Lorentz and polarization effects. An absorption correction may also be applied.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation: Representative Crystal Structure
The following tables summarize the crystallographic data for 2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine , a representative compound from this class.[4]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₁₅H₁₂F₃N₃ |
| Formula weight | 291.28 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | |
| a | 4.8715(2) Å |
| b | 11.2655(5) Å |
| c | 13.5584(6) Å |
| α | 110.225(3)° |
| β | 96.808(3)° |
| γ | 99.835(3)° |
| Volume | 675.13(5) ų |
| Z | 2 |
| Density (calculated) | 1.432 Mg/m³ |
| Absorption coefficient | 0.122 mm⁻¹ |
| F(000) | 300 |
| Crystal size | 0.98 x 0.21 x 0.20 mm³ |
| θ range for data collection | 2.36 to 29.99° |
| Index ranges | -7≤h≤6, -15≤k≤15, -18≤l≤18 |
| Reflections collected | 16787 |
| Independent reflections | 3757 [R(int) = 0.0401] |
| Completeness to θ = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 3757 / 0 / 190 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2σ(I)] | R1 = 0.0571, wR2 = 0.2270 |
| R indices (all data) | R1 = 0.0883, wR2 = 0.2647 |
| Largest diff. peak/hole | 0.403 and -0.451 e.Å⁻³ |
Visualization of Workflows and Pathways
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of pyrazolo[1,5-a]pyridine derivatives.
Caption: Workflow for Synthesis and Crystal Structure Analysis.
Signaling Pathway Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines are known to act as inhibitors of various protein kinases. The diagram below represents a simplified, generic signaling pathway that can be targeted by such inhibitors, leading to the modulation of cellular processes like proliferation and survival.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. 2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Landscape of Pyrazolo[1,5-a]pyridin-5-ylmethanol and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] This technical guide provides an in-depth overview of the synthetic strategies for a specific class of these compounds: Pyrazolo[1,5-a]pyridin-5-ylmethanol derivatives and their analogs. We will delve into key experimental protocols, present quantitative data in a structured format, and visualize the synthetic pathways for enhanced clarity.
Core Synthetic Strategies
The synthesis of the pyrazolo[1,5-a]pyridine ring system is primarily achieved through two main strategies:
-
[3+2] Cycloaddition Reactions: This is a common and efficient method that involves the reaction of N-iminopyridinium ylides with various dipolarophiles like alkenes or alkynes.[1][3] This approach allows for the direct formation of the fused bicyclic system.
-
Cross-Dehydrogenative Coupling (CDC) Reactions: An alternative powerful strategy involves the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[1][4] This method is advantageous for its atom economy and the use of readily available starting materials.
Once the core pyrazolo[1,5-a]pyridine scaffold is constructed, further functionalization is often required to introduce the desired substituents and generate analogs. Common subsequent reactions include chlorination, nucleophilic substitution, palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), and reduction of functional groups.[5]
Synthesis of a Key Precursor: (Pyrazolo[1,5-a]pyrimidin-2-yl)methanol
While the direct synthesis of this compound is not explicitly detailed in the provided literature, a closely related analog, (7-(morpholin-4-yl)-5-(indol-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methanol, has been synthesized and provides a valuable template for accessing the target class of compounds. The synthesis involves a multi-step sequence starting from a substituted aminopyrazole.[5]
Experimental Protocol: Multi-step Synthesis of a Pyrazolo[1,5-a]pyrimidine Methanol Derivative[5]
This protocol outlines the key steps adapted from the synthesis of (7-(morpholin-4-yl)-5-(indol-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methanol, which serves as a model for the synthesis of this compound analogs.
Step 1: Synthesis of 2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol (17)
-
Reactants: Aminopyrazole derivative (16), Diethyl malonate, Sodium ethoxide (EtONa).
-
Procedure: A mixture of the aminopyrazole derivative (16) and diethyl malonate is refluxed in the presence of sodium ethoxide for 24 hours.
-
Yield: 84%.
Step 2: Synthesis of 2-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine (18)
-
Reactant: 2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol (17), Phosphorus oxychloride (POCl₃).
-
Procedure: Compound 17 is treated with phosphorus oxychloride in acetonitrile at 80°C for 5 hours.
-
Yield: 38%.
Step 3: Synthesis of 4-{2-[(benzyloxy)methyl]-5-chloropyrazolo[1,5-a]pyrimidin-7-yl}morpholine (19)
-
Reactants: 2-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine (18), Morpholine, Potassium carbonate (K₂CO₃).
-
Procedure: A selective nucleophilic substitution of the chlorine atom at the C7 position is carried out by reacting compound 18 with morpholine in acetone at room temperature for 1.5 hours in the presence of potassium carbonate.
-
Yield: 92%.
Step 4: Synthesis of 4-{2-[(benzyloxy)methyl]-5-(indol-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine (20)
-
Reactants: Compound 19, Indole-4-boronic acid pinacol ester, Tetrakis(triphenylphosphine)palladium(0), 2M aqueous Sodium Carbonate (Na₂CO₃).
-
Procedure: A Suzuki coupling reaction is performed by refluxing compound 19 with indole-4-boronic acid pinacol ester in DME for 16 hours, using tetrakis(triphenylphosphine)palladium(0) as the catalyst and 2M aqueous sodium carbonate as the base.
-
Yield: 83%.
Step 5: Synthesis of [5-(indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanol (21)
-
Reactants: Compound 20, 10% Palladium on Carbon (Pd/C), Hydrogen gas.
-
Procedure: The benzyloxy protecting group of compound 20 is removed by hydrogenation using 10% Pd/C as a catalyst in a DMF/EtOH solvent mixture at 60°C for 24 hours under hydrogen pressure.
-
Yield: 66%.
Quantitative Data Summary
| Step | Product | Starting Material(s) | Reagents & Conditions | Yield (%) | Reference |
| 1 | 2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol (17) | Aminopyrazole derivative (16), Diethyl malonate | EtONa, reflux, 24 h | 84 | [5] |
| 2 | 2-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine (18) | Compound 17 | POCl₃, acetonitrile, 80°C, 5 h | 38 | [5] |
| 3 | 4-{2-[(benzyloxy)methyl]-5-chloropyrazolo[1,5-a]pyrimidin-7-yl}morpholine (19) | Compound 18, Morpholine | K₂CO₃, acetone, RT, 1.5 h | 92 | [5] |
| 4 | 4-{2-[(benzyloxy)methyl]-5-(indol-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine (20) | Compound 19, Indole-4-boronic acid pinacol ester | Pd(PPh₃)₄, 2M Na₂CO₃, DME, reflux, 16 h | 83 | [5] |
| 5 | [5-(indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanol (21) | Compound 20 | H₂, 10% Pd/C, DMF/EtOH, 60°C, 24 h | 66 | [5] |
Visualizing the Synthetic Pathway
The multi-step synthesis described above can be visualized as a clear workflow.
Caption: Multi-step synthesis of a pyrazolo[1,5-a]pyrimidine methanol analog.
Biological Significance and Potential Signaling Pathways
Pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[6][7] Disruptions in these pathways are frequently observed in diseases like cancer. For instance, some derivatives have shown inhibitory activity against PI3Kδ, a crucial enzyme in the PI3K/AKT/mTOR signaling pathway that governs cell proliferation, growth, and survival.[8] The development of selective inhibitors for specific kinases is a major focus in modern drug discovery.
Caption: Inhibition of the PI3K signaling pathway by pyrazolo[1,5-a]pyridine derivatives.
Conclusion
The synthesis of this compound derivatives and their analogs can be achieved through established synthetic methodologies for the core scaffold, followed by strategic functional group manipulations. The provided multi-step protocol for a related pyrazolo[1,5-a]pyrimidine methanol derivative offers a robust template for accessing this class of compounds. The significant biological activities associated with this scaffold, particularly as kinase inhibitors, underscore its importance in the development of novel therapeutics. Further research into optimizing synthetic routes and exploring the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and potent drug candidates.
References
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Screening the Biological Landscape of Pyrazolo[1,5-a]pyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the biological activity screening of this class of compounds, with a focus on their potential as anticancer, antitubercular, and kinase-modulating agents. While specific data on "Pyrazolo[1,5-a]pyridin-5-ylmethanol" is limited in publicly available literature, the extensive research on its structural analogs offers valuable insights into its potential biological profile and the methodologies for its evaluation.
Introduction to the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a fused bicyclic system that acts as a bioisostere for purines, enabling it to interact with a wide range of biological targets, particularly ATP-binding sites in kinases.[1] This structural feature has made it a cornerstone for the development of targeted therapies. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including but not limited to, anticancer, antiviral, anti-inflammatory, and kinase inhibitory activities.[2][3] Notably, the RET kinase inhibitor selpercatinib, which features a pyrazolo[1,5-a]pyridine core, has been approved for the treatment of certain types of cancer, highlighting the clinical significance of this chemical class.[1]
Key Biological Activities and Screening Targets
The biological evaluation of pyrazolo[1,5-a]pyridine derivatives has predominantly focused on three key areas: oncology, infectious diseases (specifically tuberculosis), and the inhibition of protein kinases, which often underlies the anticancer effects.
Anticancer Activity
Pyrazolo[1,5-a]pyrimidine derivatives, a closely related class of compounds, have shown significant antitumor activity against various human carcinoma cell lines. Screening is typically performed against a panel of cancer cell lines to determine the breadth and selectivity of the cytotoxic effects.
Commonly Screened Cancer Cell Lines:
-
HCT-116: Human colorectal carcinoma[4]
-
PC-3: Human prostate adenocarcinoma
-
HepG-2: Human liver carcinoma
-
MCF-7: Human breast adenocarcinoma[5]
Antitubercular Activity
A series of pyrazolo[1,5-a]pyridine-3-carboxamides have been designed and synthesized as novel agents against Mycobacterium tuberculosis (Mtb). These compounds have exhibited potent in vitro activity against both drug-sensitive (H37Rv) and multidrug-resistant (MDR-TB) strains of Mtb.[6][7]
Kinase Inhibition
The pyrazolo[1,5-a]pyridine scaffold is a prominent hinge-binding motif in kinase inhibitors.[1] Derivatives have been developed to target a variety of kinases implicated in cancer and other diseases.
Key Kinase Targets:
-
Pim-1 Kinase: An attractive target for cancer therapy.[8][9]
-
PI3 Kinase (specifically p110α): Involved in cell proliferation and survival.[10]
-
C-Terminal Src Kinase (CSK): A negative regulator of T cell activation, making it a target for immuno-oncology.[11]
-
Receptor Tyrosine Kinases (e.g., c-Met): Implicated in various cellular processes and cancer.[12]
-
Aryl Hydrocarbon Receptor (AHR): A transcription factor involved in immune regulation and a target in cancer therapy.[13]
Quantitative Data Summary
The following tables summarize representative quantitative data from the biological screening of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | Activity (IC50) | Reference |
| 14a | HCT-116 | 0.0020 µM | [4] |
| 7d | HCT-116, PC-3 | Good Activity | |
| 11a | HCT-116, PC-3 | Good Activity |
Table 2: Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamides
| Compound Class | Mtb Strain | Activity (MIC) | Reference |
| Diaryl PPAs | H37Rv | < 0.002–0.381 µg/mL | [7] |
| Diaryl PPAs | INH-resistant | < 0.002–0.465 µg/mL | [7] |
| Diaryl PPAs | RMP-resistant | < 0.002–0.004 µg/mL | [7] |
| 5k | H37Rv & MDR-TB | Nanomolar range | [6] |
Table 3: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyridine/pyrimidine Derivatives
| Compound | Kinase Target | Activity (IC50) | Reference |
| 5x | p110α | 0.9 nM | [10] |
| 7a | AHR Antagonist | 31 nM | [13] |
| CPL302253 | PI3Kδ | 2.8 nM | [14] |
| 17 | Pan-Pim Kinase | Picomolar range | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological screening results. Below are outlines of common experimental protocols.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.[15]
In Vitro Antitubercular Activity (Microplate Alamar Blue Assay - MABA)
The MABA is a commonly used method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Protocol Outline:
-
Bacterial Culture: Mtb strains are grown in an appropriate liquid medium.
-
Compound Preparation: Test compounds are serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of Mtb is added to each well.
-
Incubation: The plates are incubated for several days at 37°C.
-
Alamar Blue Addition: Alamar Blue reagent is added to each well.
-
Incubation and Reading: The plates are re-incubated, and the color change (from blue to pink) is observed. A blue color indicates inhibition of bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change.[7]
Kinase Inhibition Assay (e.g., HTRF Assay)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for measuring kinase activity.
Protocol Outline:
-
Reaction Mixture: The kinase, a substrate (often a biotinylated peptide), and ATP are combined in a reaction buffer.
-
Compound Addition: Test compounds at various concentrations are added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection: A detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665 is added.
-
Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the europium and XL665 into close proximity, resulting in a FRET signal that is measured on a compatible plate reader.
-
Data Analysis: The degree of inhibition is calculated, and IC50 values are determined.[11]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazolo[1,5-a]pyridine derivatives and a general workflow for biological activity screening.
Caption: PI3K/Akt signaling pathway with the inhibitory action of a Pyrazolo[1,5-a]pyridine derivative.
Caption: General workflow for the biological screening and development of Pyrazolo[1,5-a]pyridine derivatives.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold continues to be a highly fruitful area of research in drug discovery. The diverse biological activities exhibited by its derivatives underscore its potential for the development of novel therapeutics. Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects, enhancing their pharmacokinetic properties, and exploring their efficacy in in vivo models.[16] The systematic screening of new derivatives, guided by structure-activity relationship studies, will be crucial in unlocking the full therapeutic potential of this versatile chemical class.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US8987269B2 - Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor - Google Patents [patents.google.com]
- 13. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and in vitro anticancer activity of pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- d ][1,2,3]triazines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Probing the Kinase Inhibition Landscape: A Technical Guide to the Mechanism of Action of Pyrazolo[1,5-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities. While "Pyrazolo[1,5-a]pyridin-5-ylmethanol" itself is often utilized as a synthetic intermediate, its core structure is integral to a class of potent kinase inhibitors. This technical guide delves into the mechanism of action of pyrazolo[1,5-a]pyridine derivatives, with a particular focus on their role as inhibitors of the c-Met receptor tyrosine kinase, a key target in oncology. This document will provide an in-depth overview of the c-Met signaling pathway, quantitative data on the inhibitory activities of representative compounds, and detailed experimental protocols for assessing their mechanism of action.
The c-Met Signaling Pathway: A Key Target
The c-Met receptor, also known as the hepatocyte growth factor (HGF) receptor, is a transmembrane tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous human cancers.[1]
Upon binding of its ligand, HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues (Y1234 and Y1235) within its kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS/MAPK, PI3K/AKT, and STAT pathways, ultimately leading to cell growth, survival, and motility.[2][3] Pyrazolo[1,5-a]pyridine-based inhibitors are designed to interfere with this signaling cascade by targeting the ATP-binding pocket of the c-Met kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream effectors.
Caption: The c-Met signaling pathway and the point of inhibition.
Quantitative Analysis of Inhibitory Activity
The efficacy of pyrazolo[1,5-a]pyridine derivatives as c-Met inhibitors is determined through enzymatic and cell-based assays. The following tables summarize the inhibitory activities of representative pyrazolo[3,4-b]pyridine compounds against the c-Met kinase and various cancer cell lines.[4]
Table 1: In Vitro c-Met Kinase Inhibitory Activity [4]
| Compound | c-Met IC₅₀ (nM) |
| 5a | 4.27 ± 0.31 |
| 5b | 7.95 ± 0.17 |
| Cabozantinib (Reference) | 5.38 ± 0.35 |
Table 2: In Vitro Antiproliferative Activity against Human Cancer Cell Lines [4]
| Compound | HepG-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| 5a | 3.42 ± 1.31 | 7.31 ± 0.25 | 9.21 ± 0.02 |
| 5b | 3.56 ± 1.5 | 6.84 ± 0.13 | 8.73 ± 0.19 |
| 5-Fluorouracil (Reference) | 4.13 ± 0.28 | 6.25 ± 0.21 | 5.87 ± 0.33 |
| Erlotinib (Reference) | 8.19 ± 0.40 | 11.24 ± 0.47 | 13.56 ± 0.52 |
Experimental Protocols
To elucidate the mechanism of action of pyrazolo[1,5-a]pyridine derivatives, a series of biochemical and cell-based assays are employed. Below are detailed methodologies for key experiments.
In Vitro c-Met Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Pyrazolo[1,5-a]pyridin-5-ylmethanol Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of interactions involving Pyrazolo[1,5-a]pyridin-5-ylmethanol, a member of the promising pyrazolo[1,5-a]pyridine class of heterocyclic compounds. This class of molecules has garnered significant attention in medicinal chemistry due to its versatile biological activities, including the inhibition of various protein kinases, making it a valuable scaffold in drug discovery.[1][2][3] This document outlines established computational methodologies, presents representative data, and offers detailed protocols to guide researchers in their virtual screening and lead optimization efforts.
Introduction to Pyrazolo[1,5-a]pyridines and Their Therapeutic Potential
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its synthetic tractability and wide range of pharmacological activities.[2] Derivatives of this and the closely related pyrazolo[1,5-a]pyrimidine core have been extensively investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[1][4] These compounds often act as ATP-competitive inhibitors, fitting into the ATP-binding pocket of kinases.[1]
Notably, pyrazolo[1,5-a]pyrimidine derivatives have been developed as inhibitors for a variety of kinases, including Cyclin-Dependent Kinases (CDKs) like CDK2 and CDK9, Pim kinases, and Tropomyosin receptor kinases (Trks).[5][6][7][8] The structural diversity achievable with this scaffold allows for fine-tuning of potency and selectivity.[4] In silico modeling plays a crucial role in understanding the structure-activity relationships (SAR) and in guiding the design of novel, more effective inhibitors.
In Silico Modeling Workflow
A typical in silico workflow for investigating the interactions of this compound and its analogs involves several key steps, from target identification to detailed analysis of molecular interactions.
Data Presentation: Biological Activities of Representative Pyrazolo[1,5-a]pyrimidine/pyridine Derivatives
The following tables summarize quantitative data for various pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives against several protein kinase targets. This data is illustrative of the potential activities of compounds based on this scaffold.
Table 1: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)
| Compound ID | Target | IC50 (µM) | Reference |
| 18b | CDK9 | < 0.1 | [7] |
| PIK-75 | CDK9 | Potent | [7] |
| PHTPPs | CDK2/cyclin A | N/A (QSAR study) | [5] |
Table 2: Inhibitory Activity against Pim Kinases
| Compound ID | Target | IC50 (pM) | Reference |
| 17 | Pim-1, Pim-2, Pim-3 | Low pM range | [6] |
Table 3: Anti-inflammatory Activity
| Compound ID | Target | IC50 (µM) | Reference |
| 12 | 15-LOX | 5.6 | [9] |
| 13 | 15-LOX | 8.4 | [9] |
| 14 | 15-LOX | 8.2 | [9] |
| 1 | COX-2 | 0.012 | [9] |
Table 4: Antitumor Activity
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 14a | HCT116 | 0.0020 | [10] |
Experimental and Computational Protocols
This section provides detailed methodologies for key computational experiments frequently employed in the study of pyrazolo[1,5-a]pyridine derivatives.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)
3D-QSAR studies are performed to correlate the biological activity of a series of compounds with their 3D structural properties. A representative study on pyrazolo[1,5-a]pyrimidines as CDK2/cyclin A inhibitors utilized Comparative Molecular Similarity Indices Analysis (CoMSIA).[5]
Protocol:
-
Ligand Preparation: A dataset of inhibitors with known biological activities (e.g., IC50 values) is collected. The 3D structures are generated and energy-minimized.
-
Molecular Alignment: The molecules are aligned based on a common substructure.
-
CoMSIA Field Calculation: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around the aligned molecules.
-
Statistical Analysis: Partial Least Squares (PLS) regression is used to derive a correlation between the CoMSIA fields and the biological activities.
-
Model Validation: The predictive power of the model is assessed using statistical parameters such as Q², R²ncv, and R²pre.[5]
-
Contour Map Analysis: The results are visualized as 3D contour maps, indicating regions where modifications to the chemical structure are likely to increase or decrease biological activity.[5]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol:
-
Protein Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.
-
Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to sample different conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking. Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can form crucial hydrogen bond interactions within the ATP binding cleft of kinases.[5]
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability and the nature of the interactions.
Protocol:
-
System Setup: The docked ligand-protein complex is placed in a simulation box filled with a chosen water model. Counter-ions are added to neutralize the system.
-
Energy Minimization: The system is energy-minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble).
-
Production Run: A long-duration simulation is run to generate a trajectory of the complex's atomic motions.
-
Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and to characterize the persistent interactions between the ligand and the protein. MD simulations have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can be stabilized in a "flying bat" conformation through hydrogen bonds and hydrophobic contacts.[5]
Signaling Pathway and Logical Relationships
The following diagram illustrates a simplified signaling pathway involving a protein kinase and its inhibition by a Pyrazolo[1,5-a]pyridine derivative, leading to the inhibition of cell proliferation.
Conclusion
In silico modeling provides a powerful suite of tools for the investigation and development of this compound and related compounds as therapeutic agents. By leveraging techniques such as 3D-QSAR, molecular docking, and molecular dynamics simulations, researchers can gain deep insights into the molecular interactions driving biological activity, predict the efficacy of novel derivatives, and optimize their pharmacokinetic and toxicological profiles. The methodologies and data presented in this guide serve as a foundation for the rational design of next-generation inhibitors based on the versatile pyrazolo[1,5-a]pyridine scaffold. Future research will likely focus on enhancing the selectivity and bioavailability of these compounds to improve their clinical efficacy.[1]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 10. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
Pyrazolo[1,5-a]pyridin-5-ylmethanol: A Versatile Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutics. This technical guide focuses on a specific derivative, Pyrazolo[1,5-a]pyridin-5-ylmethanol, as a valuable fragment for fragment-based drug discovery (FBDD). While direct literature on this exact molecule is limited, this document extrapolates from the rich data available on the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine classes to present its potential applications, synthesis, and role in developing targeted therapies.
The Pyrazolo[1,5-a]pyridine Core: A Foundation for Potent Bioactivity
The pyrazolo[1,5-a]pyridine ring system is a bicyclic aromatic heterocycle that serves as a versatile scaffold in drug design. Its rigid, planar structure provides a well-defined framework for the spatial orientation of substituents, facilitating interactions with biological targets.[1][2] Derivatives of this core have demonstrated a wide range of pharmacological activities, including but not limited to:
-
Kinase Inhibition: A significant area of application is in the development of protein kinase inhibitors for cancer therapy.[3][4] Various pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives have been shown to target kinases such as Pim-1, CDK9, and Tropomyosin receptor kinases (Trk).[5][6][7][8][9]
-
Antimicrobial and Antitubercular Activity: Certain analogs have exhibited potent activity against various microbes and Mycobacterium tuberculosis.[10][11][12][13]
-
Central Nervous System (CNS) Activity: The scaffold is also found in compounds targeting CNS disorders, acting as anxiolytics and sedative-hypnotics.[14]
-
Other Therapeutic Areas: The versatility of this scaffold extends to its use in developing antagonists for receptors like the aryl hydrocarbon receptor (AHR) and corticotropin-releasing factor receptor-1 (CRF1).[15][16]
The -ylmethanol substituent at the 5-position of the pyrazolo[1,5-a]pyridine core introduces a key functional group. The primary alcohol can act as both a hydrogen bond donor and acceptor, providing a crucial anchor point for binding to protein targets. Furthermore, it serves as a synthetic handle for further chemical modification and fragment evolution.
Synthesis of this compound
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Potential Biological Targets and Fragment-Based Drug Discovery (FBDD) Applications
Given the prevalence of the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds as kinase inhibitors, it is highly probable that this compound could serve as a valuable fragment for targeting the ATP-binding site of various kinases. The general workflow for an FBDD campaign utilizing this fragment is depicted below.
Caption: A typical workflow for a fragment-based drug discovery campaign.
3.1. Pim Kinases
Pim kinases (Pim-1, -2, and -3) are a family of serine/threonine kinases that are attractive targets for cancer therapy. Several studies have reported potent pan-Pim inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold.[5][6][18][19][20] The structure-activity relationship (SAR) studies from these reports can guide the evolution of the this compound fragment.
3.2. Cyclin-Dependent Kinases (CDKs)
CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in oncology. The pyrazolo[1,5-a]pyrimidine nucleus has been successfully employed to develop inhibitors of CDK9.[7] The -ylmethanol group could potentially form key interactions within the CDK active site.
3.3. Tropomyosin Receptor Kinases (Trks)
Trk inhibitors have shown remarkable efficacy in treating cancers with NTRK gene fusions. Notably, two of the three marketed drugs for NTRK fusion cancers contain a pyrazolo[1,5-a]pyrimidine core.[9] This highlights the immense potential of fragments derived from this scaffold in developing novel Trk inhibitors.
A hypothetical signaling pathway involving a kinase that could be targeted by a this compound-derived inhibitor is shown below.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Quantitative Data from Related Analogs
To provide a perspective on the potential potency that can be achieved from this scaffold, the following table summarizes inhibitory activities of selected pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives against various kinases.
| Scaffold | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 | <10 | [5][6] |
| Pyrazolo[1,5-a]pyrimidine | Flt-3 | <10 | [5][6] |
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | Varies | [21][22] |
| Pyrazolo[1,5-a]pyrimidine | CDK9 | Varies | [7] |
| Pyrazolo[1,5-a]pyrimidine | TrkA | 1.7 | [8] |
| Pyrazolo[1,5-a]pyrimidine | AHR Antagonist | 31 | [15] |
Note: The IC50 values are for optimized lead compounds and not the initial fragments. They serve to illustrate the potential of the core scaffold.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this fragment in drug discovery campaigns. Below are generalized protocols for synthesis and biological evaluation, adapted from the literature on related compounds.
5.1. General Synthetic Protocol for Pyrazolo[1,5-a]pyrimidines
A common method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or a suitable equivalent.[2][3][10][14][23][24][25]
-
Reaction Setup: To a solution of the 5-aminopyrazole derivative in a suitable solvent (e.g., ethanol, acetic acid), add the 1,3-biselectrophilic compound.[2]
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours.[21][23] Microwave-assisted synthesis can also be employed to accelerate the reaction.[25]
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is isolated by filtration or extraction. Purification is generally achieved by recrystallization or column chromatography.[12]
5.2. Kinase Inhibition Assay (General Protocol)
Biochemical assays are essential for determining the inhibitory activity of the fragment and its derivatives against the target kinase.
-
Assay Components: The assay typically includes the purified kinase enzyme, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
5.3. Cell-Based Proliferation Assay
To assess the cellular activity of compounds derived from the fragment, cell proliferation assays are commonly used.
-
Cell Seeding: Cancer cell lines relevant to the target kinase are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the test compounds at a range of concentrations for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using reagents such as MTT, MTS, or resazurin, which are converted to colored or fluorescent products by metabolically active cells.
-
Data Analysis: The absorbance or fluorescence is measured, and the GI50 (concentration for 50% growth inhibition) or IC50 values are calculated.
Conclusion
This compound represents a highly promising, yet underexplored, fragment for drug discovery. By leveraging the extensive knowledge base of the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine classes, researchers can effectively utilize this fragment in FBDD campaigns, particularly for the development of novel kinase inhibitors. The synthetic tractability of the core scaffold, combined with the strategic placement of a hydroxyl group for interaction and further elaboration, makes this compound a valuable addition to any fragment library. Future exploration and derivatization of this fragment are poised to yield potent and selective modulators of various therapeutically relevant targets.
References
- 1. nbinno.com [nbinno.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines [mdpi.com]
- 12. ias.ac.in [ias.ac.in]
- 13. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 18. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - OAK Open Access Archive [oak.novartis.com]
- 21. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyridin-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the multi-step synthesis of Pyrazolo[1,5-a]pyridin-5-ylmethanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a three-step sequence: the initial construction of the pyrazolo[1,5-a]pyridine core, followed by formylation at the 5-position, and concluding with the reduction of the resulting aldehyde to the desired primary alcohol.
Overview of the Synthetic Pathway
The synthesis of this compound is accomplished through the following key transformations:
-
Step 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core. This foundational step involves the [3+2] cycloaddition reaction between a 1-amino-2(1H)-pyridine-2-imine derivative and an alkyne, a robust method for constructing the bicyclic pyrazolo[1,5-a]pyridine scaffold.
-
Step 2: Formylation of Pyrazolo[1,5-a]pyridine. The introduction of a formyl group at the C5 position is proposed via the Vilsmeier-Haack reaction. This reaction is a well-established method for the formylation of electron-rich heterocyclic systems.
-
Step 3: Reduction to this compound. The final step is the selective reduction of the aldehyde functional group to a primary alcohol using sodium borohydride, a mild and efficient reducing agent.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. These values are based on literature reports for analogous reactions and should be considered estimates.
| Step | Reaction | Starting Material | Product | Reagents | Estimated Yield (%) |
| 1 | [3+2] Cycloaddition | 1-amino-2(1H)-pyridine-2-imine | Pyrazolo[1,5-a]pyridine | Acetylene derivative | 85 - 95 |
| 2 | Vilsmeier-Haack Formylation (Proposed) | Pyrazolo[1,5-a]pyridine | Pyrazolo[1,5-a]pyridine-5-carbaldehyde | POCl₃, DMF | ~48 |
| 3 | Aldehyde Reduction | Pyrazolo[1,5-a]pyridine-5-carbaldehyde | This compound | Sodium Borohydride (NaBH₄) | >90 |
Experimental Protocols
Materials and Methods: All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
Step 1: Synthesis of Pyrazolo[1,5-a]pyridine
This protocol is adapted from established [3+2] cycloaddition methodologies for the synthesis of the pyrazolo[1,5-a]pyridine core.
Procedure:
-
In a round-bottom flask, dissolve 1-amino-2(1H)-pyridine-2-imine derivative (1.0 eq) and the appropriate acetylene derivative (e.g., dimethyl acetylenedicarboxylate, 1.0 eq) in acetonitrile (10 mL per mmol of the pyridine derivative).
-
Heat the reaction mixture at reflux for 3 hours or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter the product, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Pyrazolo[1,5-a]pyridine derivative.
Step 2: Synthesis of Pyrazolo[1,5-a]pyridine-5-carbaldehyde (Proposed Protocol)
This proposed protocol is based on the Vilsmeier-Haack formylation of electron-rich heterocycles.[1]
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place phosphorus oxychloride (POCl₃, 3.0 eq) in an ice bath.
-
Slowly add N,N-dimethylformamide (DMF, 3.0 eq) dropwise to the POCl₃ with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
To this pre-formed Vilsmeier reagent, add a solution of Pyrazolo[1,5-a]pyridine (1.0 eq), synthesized in Step 1, in DMF.
-
After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Pyrazolo[1,5-a]pyridine-5-carbaldehyde. A yield of approximately 48% can be expected based on similar reactions.[1]
Step 3: Synthesis of this compound
This protocol describes the reduction of the aldehyde to the corresponding primary alcohol using sodium borohydride.[2]
Procedure:
-
In a round-bottom flask, dissolve Pyrazolo[1,5-a]pyridine-5-carbaldehyde (1.0 eq), from Step 2, in methanol or ethanol (15 mL per mmol of aldehyde).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. Effervescence may be observed.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours, or until TLC analysis shows complete consumption of the aldehyde.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography on silica gel to afford the pure this compound. This reaction is typically high-yielding.
Visualizations
Experimental Workflow
The following diagram illustrates the overall synthetic workflow for the preparation of this compound.
Caption: Synthetic route to this compound.
References
Application Notes and Protocols for Kinase Inhibitor Screening using Pyrazolo[1,5-a]pyridin-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases.[1] These kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. As such, molecules containing the pyrazolo[1,5-a]pyridine core are of significant interest in drug discovery. This document provides detailed application notes and protocols for the use of a specific derivative, Pyrazolo[1,5-a]pyridin-5-ylmethanol, in kinase inhibitor screening assays.
While specific data for this compound is not extensively available in public literature, its structural similarity to known kinase inhibitors warrants its evaluation. Pyrazolo[1,5-a]pyrimidine derivatives, a closely related class of compounds, have shown activity against kinases such as p38, RET, and Tropomyosin receptor kinases (Trk).[2][3][4] Therefore, the protocols outlined below are designed to be broadly applicable for screening this compound against a panel of kinases, with a particular focus on those implicated in oncogenic signaling.
Data Presentation
Quantitative data from kinase inhibition assays should be meticulously recorded and organized to facilitate clear interpretation and comparison. The following table provides a template for summarizing the inhibitory activity of this compound against a panel of selected kinases.
Table 1: Inhibitory Activity of this compound against a Panel of Protein Kinases
| Kinase Target | Assay Type | ATP Concentration (µM) | IC50 (nM) |
| p38α | ADP-Glo™ | 10 | Value |
| RET (wild-type) | LANCE® Ultra TR-FRET | 15 | Value |
| RET (V804M mutant) | LANCE® Ultra TR-FRET | 15 | Value |
| TrkA | ADP-Glo™ | 10 | Value |
| TrkB | ADP-Glo™ | 10 | Value |
| VEGFR2 | LANCE® Ultra TR-FRET | 20 | Value |
| EGFR | ADP-Glo™ | 10 | Value |
| SRC | LANCE® Ultra TR-FRET | 15 | Value |
Note: IC50 values are to be determined experimentally. This table serves as a template for data presentation.
Experimental Protocols
The following are detailed protocols for two common and robust kinase assay platforms suitable for screening this compound.
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™ Kinase Assay
This protocol describes a luminescent ADP detection assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[5][6]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Recombinant Kinase (e.g., p38α, TrkA)
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a 10-point serial dilution of this compound in DMSO. A common starting concentration is 100 µM.
-
Kinase Reaction Setup:
-
Add 1 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of kinase solution (prepared in Kinase Assay Buffer) to each well.
-
Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a solution containing ATP and the kinase-specific substrate (prepared in Kinase Assay Buffer) to each well. The final ATP concentration should be at or near the Km for the specific kinase.[7]
-
Incubate the plate at 30°C for 60 minutes.
-
-
Terminate Kinase Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.[8]
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.[8]
-
-
Measure Luminescence: Read the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay using LANCE® Ultra TR-FRET Assay
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity.[9][10]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Recombinant Kinase (e.g., RET, VEGFR2)
-
ULight™-labeled substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[11]
-
LANCE® Detection Buffer (PerkinElmer)
-
White, low-volume 384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction Setup:
-
Add 2.5 µL of 4x concentrated compound or DMSO to the wells.
-
Add 2.5 µL of 4x concentrated kinase solution to each well.
-
Add 5 µL of 2x concentrated ULight™-substrate/ATP mix.[9]
-
Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Stop Reaction and Add Detection Reagents:
-
Add 5 µL of 4x concentrated EDTA solution in LANCE® Detection Buffer to stop the reaction.
-
Add 5 µL of 4x concentrated Europium-labeled antibody solution in LANCE® Detection Buffer.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.[10]
-
-
Measure TR-FRET Signal: Read the plate on a TR-FRET-compatible reader (excitation at 320 or 340 nm, emission at 665 nm).[9]
-
Data Analysis: The TR-FRET signal is proportional to the extent of substrate phosphorylation. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the relevant signaling pathways and experimental workflows is crucial for understanding the context and execution of the screening assays.
Caption: Workflow for in vitro kinase inhibitor screening.
Caption: Inhibition of the p38 MAPK signaling pathway.
References
- 1. The p38 signal transduction pathway: activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.de]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. LANCE Ultra Kinase Assays | Revvity [revvity.com]
- 10. blossombio.com [blossombio.com]
- 11. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Pyrazolo[1,5-a]pyridin-5-ylmethanol in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyridin-5-ylmethanol is a heterocyclic organic molecule featuring a pyrazolopyridine core. While this specific compound is often cited as a chemical intermediate in the synthesis of more complex molecules, its structural motif is found in numerous compounds investigated for therapeutic potential, particularly in oncology. Derivatives of pyrazolopyridine have been explored as inhibitors of key signaling pathways implicated in cancer progression, such as the c-Met and Transforming Growth Factor-beta (TGF-β) pathways.[1][2]
These application notes provide a framework for the in vitro evaluation of this compound, postulating its potential activity as an inhibitor of c-Met or TGF-β signaling based on the activities of structurally related compounds. The following protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Postulated Signaling Pathways
The dysregulation of signaling pathways such as HGF/c-Met and TGF-β is a hallmark of many cancers, promoting proliferation, invasion, and metastasis.[3][4] Compounds with a pyrazolopyridine scaffold have been investigated as inhibitors of these pathways.
Caption: Hypothetical inhibition of the HGF/c-Met signaling pathway.
Caption: Hypothetical inhibition of the TGF-β signaling pathway.
Data Presentation
The following tables represent hypothetical data for this compound (termed "Compound-P5M") to illustrate how experimental results could be structured. Note: This data is for illustrative purposes only and is not derived from actual experimental results.
Table 1: In Vitro Cytotoxicity (GI₅₀) of Compound-P5M in Various Cancer Cell Lines
| Cell Line | Cancer Type | c-Met Status | GI₅₀ (µM) - 72h |
| A549 | Lung Carcinoma | Normal | > 100 |
| HCT-116 | Colon Carcinoma | Normal | > 100 |
| SK-MEL-28 | Melanoma | Normal | 85.6 |
| MKN-45 | Gastric Cancer | Amplified | 15.2 |
| EBC-1 | Lung Cancer | Amplified | 10.8 |
Table 2: Biochemical and Cellular Assay Results for Compound-P5M
| Assay Type | Target | Result (IC₅₀ / Effect) |
| Kinase Assay | c-Met | 2.5 µM |
| Western Blot | p-c-Met (EBC-1 cells) | Inhibition at 10 µM |
| Cell Migration Assay | EBC-1 cells | Reduction in migration |
| Apoptosis Assay | EBC-1 cells | Induction of apoptosis |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the biological activity of this compound.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, MKN-45, EBC-1)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.
Protocol 2: Western Blot Analysis of c-Met Phosphorylation
This protocol is designed to confirm the on-target activity of the compound by assessing the phosphorylation status of the c-Met receptor.
Materials:
-
c-Met activated cancer cell line (e.g., EBC-1)
-
Hepatocyte Growth Factor (HGF)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and PVDF membranes
-
Chemiluminescent substrate (ECL) and imaging system
Methodology:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system. A reduction in the phospho-c-Met signal relative to total c-Met indicates target inhibition.
Caption: General workflow for in vitro evaluation of a novel compound.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for the in vitro investigation of this compound. Based on its structural features, exploring its potential as a c-Met or TGF-β pathway inhibitor is a rational approach. Rigorous experimental validation, beginning with broad cytotoxicity screening and followed by targeted mechanistic studies, is essential to elucidate its biological activity and therapeutic potential.
References
Application of "Pyrazolo[1,5-a]pyridin-5-ylmethanol" in cancer cell lines
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction:
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core, including those structurally related to Pyrazolo[1,5-a]pyridin-5-ylmethanol, have emerged as potent and selective inhibitors of various protein kinases implicated in cancer pathogenesis. These compounds represent a promising class of targeted therapeutic agents for oncology research and drug development. Their mechanism of action primarily involves the competitive inhibition of ATP binding to the kinase domain of key signaling proteins, leading to the modulation of cellular processes such as proliferation, survival, and apoptosis.[1][2]
Mechanism of Action and Key Cellular Targets:
Pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine derivatives have been shown to target several critical protein kinases involved in cancer cell signaling.[1][2][3] The specific kinase selectivity can be tuned by modifying the substituents on the core scaffold.[1][2] Key targets include:
-
Cyclin-Dependent Kinases (CDKs): Certain derivatives are potent inhibitors of CDKs, particularly CDK1, CDK2, and CDK9.[4] Inhibition of these kinases leads to cell cycle arrest in the S and G2/M phases, suppression of tumor cell proliferation, and induction of apoptosis.[4]
-
Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine nucleus is a prominent feature in several approved and clinical-stage Trk inhibitors, such as Larotrectinib and Repotrectinib.[5][6] These compounds are effective against tumors harboring NTRK gene fusions.[5][6]
-
Pim-1 Kinase: Several pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective inhibitors of Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[7][8][9] Inhibition of Pim-1 leads to decreased phosphorylation of downstream targets like BAD, promoting apoptosis.[7][8]
-
Phosphoinositide 3-Kinase (PI3K): Novel pyrazolo[1,5-a]pyridines have been developed as selective inhibitors of the p110α isoform of PI3K.[10] This inhibition blocks the PI3K/Akt signaling pathway, a central regulator of cell growth and survival.[10]
-
Other Kinases: This versatile scaffold has also been shown to inhibit other kinases relevant to cancer, including EGFR, B-Raf, and MEK, highlighting its broad therapeutic potential.[1][2]
Antiproliferative Activity:
Derivatives of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine core have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines. The potency, as measured by IC50 or GI50 values, varies depending on the specific derivative and the cancer cell line being tested.
| Compound Class | Target Kinase(s) | Cancer Cell Line(s) | Reported IC50/GI50 | Reference |
| Pyrazolo[1,5-a]pyrimidine | CDK1, CDK2, CDK9 | 60 cancer cell lines (NCI-60) | Mean GI50 = 280 nmol/L | [4] |
| Pyrazolo[1,5-a]pyrimidine | CDK2, TRKA | NCI-60 panel | Mean growth inhibition of 43.9% | [11] |
| Pyrazolo[1,5-a]pyridine | PI3K p110α | HCT-116 | IC50 = 0.9 nM (for compound 5x) | [10] |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 | - | Nanomolar inhibitory activity | [8] |
| Pyrazolo[1,5-a]pyrimidine | TrkA | KM12 cells | IC50 = 0.1 nM and 0.2 nM | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel pyrazolo[1,5-a]pyridine derivatives in cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Pyrazolo[1,5-a]pyridine derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyridine derivative in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to determine the effect of the compounds on the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Pyrazolo[1,5-a]pyridine derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-Rb, anti-Rb, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the pyrazolo[1,5-a]pyridine derivative at various concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of the compounds on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Pyrazolo[1,5-a]pyridine derivative
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Visualizations
Caption: Inhibition of CDK/Cyclin complexes by a Pyrazolo[1,5-a]pyridine derivative.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Caption: General workflow for evaluating novel anticancer compounds.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with a Pyrazolo[1,5-a]pyridine-Based Chemical Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities. Derivatives of this scaffold have been identified as inhibitors of various protein kinases, making them attractive candidates for drug discovery efforts in oncology, immunology, and infectious diseases. These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of a chemical library based on the pyrazolo[1,5-a]pyridine core, with a focus on identifying novel kinase inhibitors.
The protocols outlined below are designed for a generic pyrazolo[1,5-a]pyridine library and are based on established methodologies for screening similar compound classes against key kinase targets such as Phosphoinositide 3-kinases (PI3K) and the c-Met receptor tyrosine kinase. These targets are known to be modulated by pyrazolo[1,5-a]pyridine derivatives.
Target Background: PI3K/AKT and c-Met Signaling Pathways
The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its hyperactivation is a common feature in many cancers. The PI3K family of lipid kinases, particularly the class I isoforms (α, β, γ, δ), are key nodes in this pathway. Small molecule inhibitors of PI3K, such as certain pyrazolo[1,5-a]pyridine derivatives, have shown significant therapeutic promise.[1][2]
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in cell growth, motility, and invasion.[3] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers.
Data Presentation: Inhibitory Activity of Exemplary Pyrazolo[1,5-a]pyridine Derivatives
The following tables summarize the inhibitory activities of representative pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives against their respective kinase targets. This data is provided to illustrate the potential potency and selectivity that can be achieved with this scaffold.
Table 1: Biochemical Inhibitory Activity of a Pyrazolo[1,5-a]pyridine Derivative against PI3Kγ/δ [1]
| Compound | Target | IC50 (nM) |
| 20e (IHMT-PI3K-315) | PI3Kγ | 4.0 |
| PI3Kδ | 9.1 |
Table 2: Cellular Activity of a Pyrazolo[1,5-a]pyridine Derivative on AKT Phosphorylation [1]
| Compound | Cellular Target | EC50 (µM) |
| 20e (IHMT-PI3K-315) | p-AKT (S473) in PI3Kγ-mediated assay | 0.028 |
| p-AKT (S473) in PI3Kδ-mediated assay | 0.013 |
Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against PI3Kδ [2]
| Compound | Target | IC50 (nM) |
| CPL302253 (54) | PI3Kδ | 2.8 |
| 37 | PI3Kδ | (Data not explicitly quantified in citation) |
Signaling Pathway Diagram
Caption: PI3K/AKT Signaling Pathway.
Experimental Protocols
Protocol 1: High-Throughput Biochemical Kinase Inhibition Assay (e.g., for PI3K or c-Met)
This protocol describes a generic, homogeneous, luminescence-based assay to measure the activity of a purified kinase and its inhibition by compounds from a pyrazolo[1,5-a]pyridine library. The assay quantifies the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., PI3Kγ, PI3Kδ, or c-Met)
-
Kinase substrate (e.g., a specific peptide or lipid substrate like PIP2 for PI3K)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
ATP solution (at a concentration close to the Km for the specific kinase)
-
Pyrazolo[1,5-a]pyridine compound library (dissolved in 100% DMSO)
-
Luminescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyridine compounds in 100% DMSO.
-
Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well assay plate.
-
Include positive controls (e.g., a known inhibitor) and negative controls (DMSO vehicle).
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase in the assay buffer.
-
Add 5 µL of the kinase solution to each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Prepare a substrate/ATP master mix in the assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection:
-
Equilibrate the luminescent kinase assay reagent to room temperature.
-
Add 10 µL of the reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the detection reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Normalize the data using the positive and negative controls.
-
Plot the normalized data against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 values.
-
Protocol 2: High-Throughput Cellular Phospho-Protein Assay (e.g., for p-AKT S473)
This protocol describes a cell-based assay to measure the phosphorylation of a downstream target (AKT) in response to pathway activation and its inhibition by test compounds. This assay is suitable for confirming the cellular activity of hits from the primary biochemical screen.
Materials:
-
A relevant cell line (e.g., a cancer cell line with an active PI3K pathway)
-
Cell culture medium and supplements
-
Serum-free medium
-
Stimulant (e.g., growth factor like HGF for c-Met or insulin for the insulin receptor)
-
Pyrazolo[1,5-a]pyridine compound library
-
Fixation and permeabilization buffers
-
Blocking buffer
-
Primary antibodies (e.g., anti-phospho-AKT S473 and anti-total-AKT)
-
Fluorescently labeled secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
384-well black, clear-bottom imaging plates
-
High-content imaging system
Procedure:
-
Cell Plating:
-
Seed the cells into 384-well imaging plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, aspirate the medium and replace it with serum-free medium. Incubate for 4-6 hours to serum-starve the cells.
-
Add the pyrazolo[1,5-a]pyridine compounds at various concentrations to the wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Stimulation and Fixation:
-
Add the stimulant to the wells (except for the unstimulated controls) to activate the signaling pathway.
-
Incubate for 20-30 minutes at 37°C.
-
Aspirate the medium and fix the cells with a formaldehyde-based fixative.
-
Wash the cells and permeabilize them with a detergent-based buffer.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the cells with the primary antibodies (anti-phospho-AKT and anti-total-AKT) overnight at 4°C.
-
Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies and a nuclear stain for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Wash the cells and add imaging buffer.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the fluorescence intensity of the phospho-protein signal in the cytoplasm and normalize it to the total protein signal and cell number (from the nuclear stain).
-
Calculate the EC50 values by plotting the normalized phospho-protein signal against the compound concentration.
-
Experimental Workflow Diagrams
Caption: High-Throughput Screening Cascade.
References
Application Notes and Protocols for Target Identification Studies of Pyrazolo[1,5-a]pyridin-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Pyrazolo[1,5-a]pyridin-5-ylmethanol in target identification studies. The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds are recognized as privileged structures in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of protein kinases and modulation of receptor function.[1][2][3][4][5] Identifying the specific molecular targets of this compound is a critical step in understanding its mechanism of action and potential therapeutic applications.[6]
Introduction to this compound
This compound is a heterocyclic small molecule with the chemical formula C₈H₈N₂O.[7] While specific biological targets for this exact molecule are not extensively documented, the broader class of pyrazolo[1,5-a]pyridine derivatives has been reported to interact with various biological targets. Notably, derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have been identified as potent inhibitors of protein kinases such as Pim kinases, PI3Kδ, and Tropomyosin receptor kinases (Trks).[4][5][8][9][10] Additionally, pyrazolo[1,5-a]pyridine derivatives have been developed as antagonists for receptors like the EP1 receptor.[11] Given this context, a primary hypothesis for the biological activity of this compound is its potential interaction with protein kinases.[12]
Target deconvolution, the process of identifying the molecular targets of a bioactive small molecule, is essential for elucidating its mechanism of action and for the rational design of more potent and selective derivatives.[6][13] This document outlines several widely used experimental strategies for the target deconvolution of this compound.
Key Target Identification Strategies
Several robust methodologies can be employed for the identification of molecular targets for small molecules.[14][15] The primary approaches include:
-
Affinity-Based Methods (Chemical Proteomics): These techniques utilize a modified version of the small molecule to isolate its binding partners from a complex biological sample, such as a cell lysate.[13]
-
Expression Cloning-Based Methods: These genetic approaches, such as phage display, identify targets by screening libraries of expressed proteins for interaction with the molecule of interest.[14]
-
Protein Microarrays: High-throughput screening of thousands of purified proteins immobilized on a solid support to identify direct binding partners.[14]
The selection of a particular method will depend on the specific research question, available resources, and the properties of the small molecule.
Experimental Protocols
Protocol 1: Target Identification using Affinity Chromatography Coupled with Mass Spectrometry
This protocol describes the use of small-molecule affinity chromatography to isolate binding proteins from a cell lysate, followed by identification using mass spectrometry. This is a widely used and powerful technique in chemical proteomics.[13][15]
Workflow Overview:
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Materials:
-
This compound
-
Chemical reagents for synthesis of an affinity probe (e.g., a linker arm and a biotin moiety)
-
Streptavidin-agarose beads
-
Cell line of interest (e.g., a cancer cell line if anti-proliferative effects are observed)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high concentration of free biotin, or a denaturing buffer like SDS-PAGE loading buffer)
-
SDS-PAGE gels and reagents
-
Mass spectrometry-grade trypsin
-
LC-MS/MS instrument
Procedure:
-
Synthesis of the Affinity Probe:
-
Synthesize a derivative of this compound that incorporates a linker arm attached to a biotin molecule. The linker should be attached at a position that is predicted not to interfere with target binding. The hydroxyl group of the methanol moiety is a potential attachment point.
-
A control probe, structurally similar but biologically inactive, should also be synthesized if possible.
-
-
Preparation of Cell Lysate:
-
Culture cells to ~80-90% confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
-
Affinity Pull-down:
-
Immobilize the biotinylated probe on streptavidin-agarose beads by incubating for 1 hour at 4°C with gentle rotation.
-
Wash the beads to remove any unbound probe.
-
Incubate the bead-probe complex with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C.
-
As a negative control, incubate lysate with beads coupled to the inactive probe or beads alone.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the specifically bound proteins from the beads. This can be done by competitive elution with free biotin or by denaturing the proteins with SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Visualize the proteins with a mass spectrometry-compatible stain (e.g., Coomassie blue).
-
Excise protein bands that are unique to or enriched in the active probe pull-down compared to the control.
-
Perform in-gel digestion of the proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
Protocol 2: Target Identification using Phage Display
This protocol outlines an expression cloning approach for target identification, which can be particularly useful if the target protein is of low abundance.[14]
Workflow Overview:
Caption: Phage Display Workflow for Target Identification.
Materials:
-
This compound derivative suitable for immobilization (e.g., with an amine or carboxyl group)
-
Activated surface for immobilization (e.g., NHS-activated plates)
-
A commercially available human cDNA phage display library
-
E. coli host strain for phage amplification
-
Buffers for binding, washing, and elution (e.g., TBST, glycine-HCl for elution)
-
Reagents for DNA sequencing
Procedure:
-
Immobilization of the Compound:
-
Covalently immobilize the this compound derivative onto the surface of a microtiter plate well.
-
Block any remaining reactive sites on the surface to prevent non-specific binding of phage.
-
-
Biopanning:
-
Incubate the phage display library with the immobilized compound for 1-2 hours at room temperature.
-
Perform a series of stringent washes with a buffer like TBST to remove phage that do not bind or bind weakly.
-
Elute the specifically bound phage, typically by changing the pH (e.g., with a low pH glycine buffer) or by competitive elution if a suitable competitor is known.
-
Neutralize the eluted phage immediately.
-
-
Phage Amplification:
-
Infect a suitable E. coli host strain with the eluted phage.
-
Amplify the phage by growing the infected bacteria in culture.
-
Purify and concentrate the amplified phage from the culture supernatant.
-
-
Subsequent Rounds of Panning:
-
Repeat the panning and amplification steps for 2-3 more rounds. Each round will enrich the phage population for those that display proteins with high affinity for the compound.
-
-
Target Identification:
-
After the final round of panning, infect E. coli and plate on agar to obtain individual plaques (clones).
-
Pick individual phage clones and amplify them.
-
Isolate the phage DNA (phasmid) from each clone.
-
Sequence the DNA insert to identify the gene encoding the displayed protein.
-
Use bioinformatics tools (e.g., BLAST) to identify the protein target.
-
Data Presentation
Quantitative data from target identification and validation experiments should be summarized for clarity. Below are template tables for presenting hypothetical data.
Table 1: Summary of Potential Protein Hits from Affinity Chromatography-MS
| Protein ID (UniProt) | Gene Name | Protein Name | Score | Unique Peptides | Fold Enrichment (Probe/Control) |
| P04637 | TP53 | Cellular tumor antigen p53 | 2543 | 25 | 15.2 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 587 | 8 | 1.1 |
| Q09472 | ABL1 | Abelson murine leukemia viral oncogene homolog 1 | 1890 | 18 | 12.5 |
| P31749 | GSK3B | Glycogen synthase kinase-3 beta | 1550 | 15 | 9.8 |
This table is for illustrative purposes only.
Table 2: Validation of Target Engagement by Isothermal Titration Calorimetry (ITC)
| Potential Target | Binding Affinity (K_d), µM | Stoichiometry (N) | Enthalpy (ΔH), kcal/mol |
| Recombinant ABL1 | 0.58 | 0.98 | -8.5 |
| Recombinant GSK3B | 1.25 | 1.05 | -6.2 |
| Recombinant TP53 | > 50 (No binding detected) | - | - |
This table is for illustrative purposes only.
Hypothetical Signaling Pathway
Based on the known activities of related compounds targeting kinases like ABL and GSK3B, a hypothetical signaling pathway involving this compound can be visualized.
Caption: Hypothetical inhibition of ABL1 and GSK3B pathways.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C8H8N2O) [pubchemlite.lcsb.uni.lu]
- 8. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 15. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrazolo[1,5-a]pyridine Derivatives in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. While specific biochemical assay data for Pyrazolo[1,5-a]pyridin-5-ylmethanol is not extensively available in the public domain, the broader class of pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine derivatives have been widely investigated. These compounds have demonstrated potent inhibitory effects across various enzyme families and signaling pathways, making them valuable tools for biochemical research and potential therapeutic agents.
This document provides an overview of the applications of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives in biochemical assays, with a focus on their role as kinase inhibitors. Detailed protocols for relevant assays are provided to guide researchers in evaluating similar compounds.
I. Applications in Biochemical Assays
Pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent modulators of several key cellular targets. Their primary applications in biochemical assays are centered around:
-
Kinase Inhibition: A significant number of derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[1][2]
-
Antitumor Activity: Many compounds from this class exhibit cytotoxicity against various cancer cell lines, prompting further investigation into their mechanisms of action.[3][4]
-
Aryl Hydrocarbon Receptor (AHR) Antagonism: Certain derivatives have been identified as antagonists of the AHR, a ligand-dependent transcription factor involved in immune regulation and cancer.[5]
-
Antimicrobial and Antiparasitic Activity: Some pyrazolo[1,5-a]pyrimidines have shown promise as antimicrobial and antiparasitic agents.[6][7]
II. Quantitative Data Summary
The following tables summarize the reported biochemical and cellular activities for representative pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives.
Table 1: Kinase Inhibition Data
| Compound ID | Target Kinase(s) | Assay Type | IC50 / EC50 | Reference |
| 20e (IHMT-PI3K-315) | PI3Kγ | Biochemical | 4.0 nM | [8] |
| PI3Kδ | Biochemical | 9.1 nM | [8] | |
| PI3Kγ (cellular) | Cellular (p-AKT S473) | 0.028 µM | [8] | |
| PI3Kδ (cellular) | Cellular (p-AKT S473) | 0.013 µM | [8] | |
| Compound 1 | Pim-1 | Biochemical | >10,000 nM | [9] |
| Compound 17 | Pim-1 | Biochemical | <0.003 nM | [9] |
| Pim-2 | Biochemical | 0.001 nM | [9] | |
| Pim-3 | Biochemical | <0.003 nM | [9] | |
| Compound 8 | TrkA | Enzymatic | 1.7 nM | [10] |
| Compound 9 | TrkA | Enzymatic | 1.7 nM | [10] |
| Compound 23 | TRKA (KM12 cell) | Cellular | 0.1 nM | [10] |
| Compound 24 | TRKA (KM12 cell) | Cellular | 0.2 nM | [10] |
Table 2: Antitumor and Other Activities
| Compound ID | Activity | Cell Line / Target | IC50 | Reference |
| Compound 14a | Antitumor | HCT116 (Colon) | 0.0020 µM | [3] |
| Compound 7 | AHR Antagonist | Luciferase Reporter | 650 nM | [5] |
| Compound 7a | AHR Antagonist | Luciferase Reporter | 31 nM | [5] |
| Compound 17a | mPPase Inhibitor | Thermotoga maritima | 14 µM | [7] |
III. Experimental Protocols
A. Protocol 1: In Vitro Kinase Inhibition Assay (e.g., PI3Kγ/δ)
This protocol describes a general method for determining the in vitro inhibitory activity of a test compound against a target kinase.
1. Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using a luminescent or fluorescent readout.
2. Materials:
-
Recombinant human PI3Kγ and PI3Kδ enzymes
-
Substrate (e.g., phosphatidylinositol-4,5-bisphosphate)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Test compound (e.g., a pyrazolo[1,5-a]pyridine derivative)
-
Microplate reader
3. Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase and substrate to the wells of a microplate.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
B. Protocol 2: Cellular Phosphorylation Assay (e.g., p-AKT S473)
This protocol outlines a method to assess the ability of a compound to inhibit a kinase within a cellular context.
1. Principle: This assay measures the level of phosphorylation of a downstream target of the kinase of interest (e.g., AKT phosphorylation by PI3K) in whole cells.
2. Materials:
-
Cell line expressing the target kinase (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
Test compound
-
Stimulant (e.g., a growth factor to activate the pathway)
-
Lysis buffer
-
Antibodies: primary antibody against the phosphorylated target (e.g., anti-p-AKT S473) and a labeled secondary antibody.
-
Detection system (e.g., ELISA, Western blot, or cell-based immunofluorescence)
3. Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time.
-
Stimulate the cells with a growth factor to activate the signaling pathway.
-
Lyse the cells to extract the proteins.
-
Quantify the level of the phosphorylated target protein using an appropriate detection method (e.g., ELISA).
-
Normalize the phosphorylated protein levels to the total protein concentration.
-
Calculate the percent inhibition and determine the EC50 value.
C. Protocol 3: Cell Viability Assay (e.g., MTT or SRB)
This protocol is used to determine the cytotoxic effects of a compound on a cancer cell line.
1. Principle: The assay measures the number of viable cells after treatment with a test compound. The MTT assay is based on the reduction of a tetrazolium salt by metabolically active cells, while the SRB assay is based on the staining of total cellular protein.
2. Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium
-
Test compound
-
MTT or SRB reagent
-
Solubilization buffer (for MTT) or Tris base (for SRB)
-
Microplate reader
3. Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add the MTT or SRB reagent and incubate as per the manufacturer's protocol.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals. If using SRB, fix the cells and stain with the dye.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
IV. Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biochemical evaluation of pyrazolo[1,5-a]pyridine derivatives.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 7. Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Developing Assays for Pyrazolo[1,5-a]pyridin-5-ylmethanol Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with diverse biological activities. While specific data on "Pyrazolo[1,5-a]pyridin-5-ylmethanol" is limited in publicly available literature, the broader class of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives has been extensively explored as inhibitors of protein kinases, phosphodiesterases (PDEs), and as modulators of GABA-A receptors.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for assays to evaluate the activity of "this compound" and its analogues against these three major target classes.
Potential Biological Activities and Assay Strategies
Based on the known activities of structurally related compounds, "this compound" may exhibit one or more of the following activities:
-
Protein Kinase Inhibition: Many pyrazolo[1,5-a]pyrimidine derivatives act as ATP-competitive or allosteric inhibitors of protein kinases, which are crucial regulators of cellular processes.[1] Assays will focus on measuring the inhibition of kinase-mediated phosphorylation.
-
Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP.[6] Inhibition of PDEs can have significant therapeutic effects.[7] Assays will quantify the inhibition of PDE-catalyzed hydrolysis of cyclic nucleotides.
-
GABA-A Receptor Modulation: GABA-A receptors are ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the central nervous system.[8] Modulators of these receptors are important for treating a variety of neurological and psychiatric disorders.[8] Assays will measure the potentiation or inhibition of GABA-induced chloride ion flux.
Section 1: Protein Kinase Inhibition Assays
Application Note
This section describes protocols for determining the inhibitory activity of "this compound" against a specific protein kinase. A generic kinase assay protocol is provided, which can be adapted for various kinases. The principle involves measuring the amount of phosphorylated substrate produced by the kinase in the presence and absence of the test compound. A common method for this is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a generic luminescence-based kinase inhibition assay.
Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., Kinase-Glo®)
1. Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution after a kinase reaction. The Kinase-Glo® reagent lyses the cells (if a cellular assay) and contains luciferase and luciferin. Luciferase uses the remaining ATP to produce light, and the luminescent signal is inversely proportional to the kinase activity.
2. Materials and Reagents:
-
Test Compound: "this compound"
-
Kinase: Purified recombinant kinase of interest
-
Kinase Substrate: Specific peptide or protein substrate for the chosen kinase
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well microplates
-
Multichannel pipettes
-
Luminometer
3. Experimental Procedure:
-
Compound Preparation: Prepare a stock solution of "this compound" in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Preparation: Add 5 µL of each compound dilution to the wells of a microplate. Include wells with DMSO only for "no inhibition" controls and wells with a known inhibitor for "maximum inhibition" controls.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate mixture in assay buffer.
-
Add 10 µL of the 2X kinase/substrate mixture to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a 2X ATP solution in assay buffer.
-
Add 5 µL of the 2X ATP solution to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 20 µL of the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
4. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_max_inhibition) / (Signal_no_inhibition - Signal_max_inhibition))
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Data Presentation: Kinase Inhibition
| Compound | Target Kinase | IC50 (µM) |
| This compound | Kinase X | Experimental Value |
| Staurosporine (Control) | Kinase X | Experimental Value |
Section 2: Phosphodiesterase (PDE) Inhibition Assays
Application Note
This section details a protocol to screen for the inhibitory activity of "this compound" against a specific phosphodiesterase isozyme. The assay is based on the cleavage of a fluorescently labeled cAMP or cGMP substrate by the PDE enzyme. Inhibition of the PDE results in a decrease in the fluorescent signal.
Signaling Pathway: PDE Action
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrazolo[1,5-a]pyridine Derivatives in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Derivatization of this core structure is a key strategy in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the synthesis and evaluation of pyrazolo[1,5-a]pyridine derivatives for structure-activity relationship (SAR) studies.
Disclaimer: While the topic of interest is "Pyrazolo[1,5-a]pyridin-5-ylmethanol," a thorough literature search did not yield specific data on the derivatization and SAR of this particular compound. Therefore, this document will focus on a well-characterized series of 5-substituted pyrazolo[1,5-a]pyridine derivatives that have been investigated as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory signaling pathways.[1][2] The methodologies and principles described herein can be adapted for the study of other pyrazolo[1,5-a]pyridine analogues, including the yet-to-be-explored this compound series.
Featured Application: Inhibition of p38 MAP Kinase
The serine/threonine kinase p38 is a member of the MAP kinase superfamily and is activated by inflammatory cytokines and environmental stress.[1] As a key regulator of inflammatory responses, p38 is a significant therapeutic target for autoimmune diseases such as rheumatoid arthritis.[1] The pyrazolo[1,5-a]pyridine scaffold has been identified as a promising template for the development of potent and selective p38 kinase inhibitors.[1][2]
Signaling Pathway
The p38 MAP kinase signaling pathway plays a crucial role in cellular responses to stress and inflammation. Upon activation by upstream kinases, p38 phosphorylates various downstream targets, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of p38 can effectively block this inflammatory cascade.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Structure-Activity Relationship (SAR) Data
The following table summarizes the SAR of a series of 5-substituted pyrazolo[1,5-a]pyridine derivatives as p38 kinase inhibitors. The core scaffold was evaluated with various substituents at the 5-position of the pyridine ring.
| Compound ID | R1 (at C5) | R2 (at C2) | p38 IC50 (µM) |
| 1a | 4-pyridyl | 4-fluorophenyl | 0.042 |
| 1b | 3-pyridyl | 4-fluorophenyl | 0.056 |
| 1c | 2-pyridyl | 4-fluorophenyl | >10 |
| 1d | 4-pyrimidinyl | 4-fluorophenyl | 0.025 |
| 1e | 2-amino-4-pyrimidinyl | 4-fluorophenyl | 0.018 |
| 1f | 2-methyl-4-pyrimidinyl | 4-fluorophenyl | 0.033 |
Data is representative and adapted from Stevens et al., Org. Lett. 2005, 7 (21), pp 4753–4756.[1][2]
Key SAR Insights:
-
Substitution at the 5-position is crucial for activity. A heterocyclic substituent at this position is generally favored.
-
The nature of the heterocycle at C5 influences potency. Pyrimidinyl derivatives (e.g., 1d , 1e , 1f ) generally exhibit higher potency than pyridyl derivatives (e.g., 1a , 1b ).
-
Substitution on the C5-heterocycle can further enhance activity. The 2-amino-4-pyrimidinyl derivative (1e ) was the most potent in this series.
-
The position of the nitrogen in the C5-pyridyl ring is important. A 4-pyridyl substituent (1a ) is more favorable than a 3-pyridyl (1b ), while a 2-pyridyl substituent (1c ) leads to a significant loss of activity.
-
A para-fluoro substituent on the C2-phenyl ring was found to be optimal for both potency and metabolic stability.[1]
Experimental Protocols
The following protocols are generalized methods for the synthesis and evaluation of 5-substituted pyrazolo[1,5-a]pyridine derivatives as p38 kinase inhibitors.
Synthesis Workflow
The synthesis of the target compounds can be achieved through a convergent approach involving the construction of the pyrazolo[1,5-a]pyridine core followed by functionalization at the 5-position via a palladium-catalyzed cross-coupling reaction.
Caption: General Synthetic Workflow for 5-Substituted Pyrazolo[1,5-a]pyridines.
Protocol 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core
This protocol describes a general method for the [3+2] cycloaddition to form the core scaffold.
Materials:
-
Substituted N-aminopyridine
-
Substituted alkyne
-
High-boiling point solvent (e.g., toluene, xylene)
Procedure:
-
To a solution of the substituted N-aminopyridine in a suitable high-boiling point solvent, add the substituted alkyne.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine core.
Protocol 2: Suzuki Cross-Coupling for C5-Functionalization
This protocol outlines the palladium-catalyzed Suzuki cross-coupling to introduce various heterocyclic moieties at the 5-position.
Materials:
-
5-Halogenated pyrazolo[1,5-a]pyridine (e.g., 5-bromo or 5-iodo derivative)
-
Heterocyclic boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., Na2CO3, K2CO3, Cs2CO3)
-
Solvent system (e.g., DME/water, dioxane/water)
Procedure:
-
In a reaction vessel, combine the 5-halogenated pyrazolo[1,5-a]pyridine, the heterocyclic boronic acid or ester (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) several times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the final 5-substituted pyrazolo[1,5-a]pyridine derivative.
Protocol 3: In Vitro p38 Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against p38 kinase.
Materials:
-
Recombinant human p38 kinase
-
Kinase substrate (e.g., myelin basic protein or a specific peptide substrate)
-
ATP (radiolabeled [γ-33P]ATP or unlabeled for non-radioactive assays)
-
Assay buffer (containing MgCl2, DTT, and other necessary components)
-
Synthesized pyrazolo[1,5-a]pyridine derivatives
-
Positive control inhibitor (e.g., SB-203580)
-
96-well or 384-well plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or antibody-based detection for ELISA-based assays)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a microplate, add the assay buffer, the p38 kinase enzyme, and the test compound (or DMSO for control wells).
-
Incubate for a short period to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30 °C).
-
Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The derivatization of the pyrazolo[1,5-a]pyridine scaffold provides a fertile ground for the discovery of novel therapeutic agents. The protocols and SAR data presented here for a series of p38 MAP kinase inhibitors serve as a valuable resource for researchers in the field. While specific data on "this compound" is currently lacking, the outlined synthetic strategies and assay methodologies can be readily adapted to explore the therapeutic potential of this and other novel analogues. Further investigation into the derivatization of the 5-ylmethanol moiety could unveil new structure-activity relationships and lead to the development of potent and selective modulators of various biological targets.
References
Troubleshooting & Optimization
Troubleshooting "Pyrazolo[1,5-a]pyridin-5-ylmethanol" synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrazolo[1,5-a]pyridin-5-ylmethanol. The following information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two primary synthetic strategies are commonly employed for the synthesis of this compound:
-
Route A: Reduction of a 5-substituted precursor. This is a highly effective method that typically involves the synthesis of a pyrazolo[1,5-a]pyridine core with a carboxylic acid ester or an aldehyde at the 5-position, followed by reduction to the corresponding alcohol.
-
Route B: [3+2] Cycloaddition. This method involves the reaction of an N-aminopyridinium ylide with a suitable α,β-unsaturated carbonyl compound. While a powerful tool for forming the heterocyclic core, controlling regioselectivity to obtain the desired 5-substituted product can be a challenge.
Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Key areas to investigate include:
-
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. If the reaction has stalled, consider increasing the reaction time or temperature.
-
Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst can significantly impact yield. It is crucial to optimize these parameters. For instance, in reductions using sodium borohydride, the choice of solvent (e.g., ethanol, methanol) can affect the reaction rate.
-
Side reactions: The formation of byproducts is a common cause of low yields. Please refer to the troubleshooting guide below for specific side reactions and mitigation strategies.
-
Purity of starting materials: Impurities in your starting materials can interfere with the reaction. Ensure the purity of your reagents before commencing the synthesis.
Q3: I have obtained a mixture of products. How can I purify the desired this compound?
A3: Purification of the final product and intermediates is critical. The most common method is flash column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like heptane or hexane and gradually increasing the polarity with ethyl acetate, is often effective. Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guide: Side Reactions
This guide addresses specific side reactions that may occur during the synthesis of this compound, particularly when following a route involving the reduction of a 5-substituted precursor.
Problem 1: Formation of a Regioisomer (e.g., Pyrazolo[1,5-a]pyridin-7-ylmethanol)
-
Cause: This is a common issue in the initial cycloaddition step to form the pyrazolo[1,5-a]pyridine core, where the cyclization can occur at different positions. The regioselectivity is influenced by the electronic and steric properties of the reactants.
-
Troubleshooting:
-
Reaction Conditions: Varying the solvent, temperature, and catalyst can influence the regioselectivity of the cycloaddition.
-
Starting Materials: The choice of substituents on the N-aminopyridinium ylide and the α,β-unsaturated carbonyl compound can direct the cyclization to the desired position.
-
Purification: If a mixture of regioisomers is formed, careful separation by flash column chromatography is typically required. The polarity of the different isomers may be sufficiently different to allow for separation.
-
Problem 2: Over-reduction of the Heterocyclic Ring
-
Cause: Strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), can potentially reduce the pyrazolo[1,5-a]pyridine ring system in addition to the desired functional group reduction. One study noted the reduction of an imidazole ring in a similar benzimidazole-substituted pyrazolopyrimidine system when using LiAlH₄.[1]
-
Troubleshooting:
-
Choice of Reducing Agent: Use a milder reducing agent like Sodium Borohydride (NaBH₄). The reactivity of NaBH₄ can be further modulated by the choice of solvent and the addition of salts like calcium chloride (CaCl₂).[1]
-
Control of Reaction Conditions: Perform the reduction at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely to stop it once the starting material is consumed.
-
Problem 3: Incomplete Reduction of the Ester or Aldehyde
-
Cause: The reducing agent may not be sufficiently reactive under the chosen conditions, or it may have decomposed.
-
Troubleshooting:
-
Increase Equivalents of Reducing Agent: Add additional equivalents of the reducing agent.
-
Activate the Reducing Agent: The addition of calcium chloride with sodium borohydride can enhance its reducing power.[1]
-
Increase Temperature: Gently warming the reaction mixture may be necessary, but this should be done with caution to avoid side reactions.
-
Problem 4: Formation of Byproducts from Oxidation Step
-
Cause: When oxidizing the alcohol to an aldehyde (if this is an intermediate step), over-oxidation to the carboxylic acid can occur. Additionally, the oxidizing agent itself can lead to impurities. For example, using Dess-Martin Periodinane can result in periodinane byproducts.[1]
-
Troubleshooting:
-
Choice of Oxidizing Agent: Use a mild and selective oxidizing agent like Dess-Martin Periodinane (DMP) or activated Manganese Dioxide (MnO₂).
-
Work-up Procedure: A proper aqueous work-up is crucial to remove the byproducts of the oxidation. For DMP, quenching with a solution of sodium thiosulfate can help to remove iodine-containing impurities.
-
Experimental Protocols
The following are detailed experimental protocols adapted from the synthesis of analogous pyrazolo[1,5-a]pyrimidine compounds, which can serve as a starting point for the synthesis of this compound.[1]
Protocol 1: Reduction of Ethyl Pyrazolo[1,5-a]pyridine-5-carboxylate to this compound
-
Suspend Ethyl Pyrazolo[1,5-a]pyridine-5-carboxylate (1.0 eq.) in ethanol (EtOH).
-
Add calcium chloride (CaCl₂, 3.0 eq.).
-
Add sodium borohydride (NaBH₄, 6.1 eq.) portion-wise to the suspension.
-
Heat the mixture to reflux and stir for 3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of aqueous ammonium chloride (NH₄Cl), followed by 1 M hydrochloric acid (HCl).
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Oxidation of this compound to Pyrazolo[1,5-a]pyridine-5-carbaldehyde
-
Dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., Argon).
-
Add Dess-Martin Periodinane (1.2 eq.).
-
Stir the resulting mixture at room temperature for 2 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Wash the residue with ethyl acetate and filter to remove insoluble byproducts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Reducing Agents for Ester to Alcohol Conversion
| Reducing Agent | Typical Conditions | Advantages | Potential Side Reactions/Issues |
| Sodium Borohydride (NaBH₄) / CaCl₂ | EtOH, reflux | High yield, selective for the ester.[1] | May require heating. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, 0 °C to rt | Very powerful reducing agent. | Can potentially reduce the heterocyclic ring system.[1] Requires strictly anhydrous conditions and careful quenching. |
| Sodium Borohydride (NaBH₄) | EtOH or MeOH, rt | Mild, easy to handle. | May be slow or incomplete for some esters. |
Visualizations
Caption: General workflow for the synthesis of this compound via reduction.
Caption: Decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Optimizing Synthesis of Pyrazolo[1,5-a]pyridin-5-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Pyrazolo[1,5-a]pyridin-5-ylmethanol. Our aim is to facilitate a streamlined and efficient experimental workflow by addressing common challenges and providing detailed, optimized protocols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a common two-step synthetic route: the formation of a pyrazolo[1,5-a]pyridine-5-carboxylate intermediate, followed by its reduction to the target alcohol.
Issue 1: Low Yield in the Cyclization Step to Form the Pyrazolo[1,5-a]pyridine Core
Q: I am experiencing a low yield during the synthesis of the pyrazolo[1,5-a]pyridine ring system. What are the potential causes and how can I optimize the reaction?
A: Low yields in the cyclization to form the pyrazolo[1,5-a]pyridine core are a common challenge. Several factors can contribute to this issue. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the aminopyrazole and the β-dicarbonyl compound are of high purity. Impurities can significantly interfere with the reaction. It is recommended to purify starting materials if their purity is questionable.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While some reactions proceed in alcohols, others may benefit from higher boiling point solvents to drive the reaction to completion.
-
Catalyst: The cyclization can be catalyzed by either acid or base. For acid-catalyzed reactions, acetic acid is commonly used. For base-catalyzed reactions, care should be taken to use a non-nucleophilic base to avoid side reactions. The concentration of the catalyst should be optimized.
-
Temperature and Reaction Time: Many cyclization reactions require elevated temperatures (reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Insufficient heating or premature termination of the reaction can lead to low yields.
-
-
Formation of Regioisomers: The reaction of an unsymmetrical β-dicarbonyl compound with an aminopyrazole can lead to the formation of regioisomers, which can complicate purification and lower the yield of the desired product.[1] Careful analysis of the product mixture by NMR is essential to identify the isomers. Chromatographic separation is often required to isolate the desired regioisomer.[1]
Issue 2: Incomplete or Low-Yield Reduction of the Ester to the Alcohol
Q: My reduction of the pyrazolo[1,5-a]pyridine-5-carboxylate to the corresponding alcohol is not going to completion, or the yield is low. What are the possible reasons and solutions?
A: The reduction of the ester functional group is a critical step. Here are some key factors to consider for optimization:
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[2][3][4] Sodium borohydride (NaBH₄) is generally not strong enough for this transformation unless activated with additives.
-
Reaction Conditions:
-
Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are typically used for LiAlH₄ reductions. The presence of water will quench the reagent and lead to low yields.
-
Temperature: The reaction is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.
-
Stoichiometry: An excess of LiAlH₄ is typically used to ensure complete reduction.
-
-
Workup Procedure: The workup of LiAlH₄ reactions must be done carefully to avoid hazards and to ensure good recovery of the product. A sequential addition of water and then a sodium hydroxide solution is a common and effective method.
-
Side Reactions: Over-reduction of other functional groups on the molecule can be a concern. If other reducible groups are present, a more selective reducing agent might be necessary.
Frequently Asked Questions (FAQs)
Q: What is a reliable synthetic route for preparing this compound?
A: A common and effective strategy involves a two-step process:
-
Synthesis of a Pyrazolo[1,5-a]pyridine-5-carboxylate ester: This is typically achieved through the cyclization of an appropriate aminopyrazole with a β-dicarbonyl compound that has an ester group at the desired position.
-
Reduction of the ester to the primary alcohol: The synthesized ester is then reduced using a strong reducing agent like LiAlH₄ to yield this compound.
Q: How can I purify the final product, this compound?
A: Purification is typically achieved through column chromatography on silica gel. The choice of eluent is crucial for good separation. A gradient of ethyl acetate in hexanes is often a good starting point. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.
Experimental Protocols
Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-5-carboxylate (Hypothetical Procedure)
This protocol is based on general methods for the synthesis of pyrazolo[1,5-a]pyridines. Optimization will be required.
-
Reaction Setup: To a solution of 3-aminopyrazole (1 equivalent) in ethanol, add diethyl 2-formyl-3-oxosuccinate (1 equivalent).
-
Reaction Conditions: Add a catalytic amount of acetic acid. Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield ethyl pyrazolo[1,5-a]pyridine-5-carboxylate.
Step 2: Reduction of Ethyl Pyrazolo[1,5-a]pyridine-5-carboxylate to this compound
This protocol is based on standard LiAlH₄ reduction procedures.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Addition of Ester: Dissolve ethyl pyrazolo[1,5-a]pyridine-5-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Purification: Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
Quantitative Data
The following table summarizes typical reaction parameters that can be used as a starting point for the optimization of the synthesis of this compound. Please note that the yields are hypothetical and will need to be determined experimentally.
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Cyclization | 3-Aminopyrazole, Diethyl 2-formyl-3-oxosuccinate | Acetic Acid (catalytic) | Ethanol | Reflux | 4-12 | 50-70 (estimated) |
| 2. Reduction | Ethyl Pyrazolo[1,5-a]pyridine-5-carboxylate | LiAlH₄ | THF | 0 to RT | 2-6 | 70-90 (estimated) |
Visualizations
Experimental Workflow
Caption: A two-step synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Purification of Pyrazolo[1,5-a]pyridin-5-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of Pyrazolo[1,5-a]pyridin-5-ylmethanol.
Troubleshooting Guide
Issue 1: The crude product from my reaction is an oil and is difficult to handle.
-
Q: My final product, this compound, is an oil after workup and solvent removal. How can I purify it effectively?
-
A: It is not uncommon for this compound to be obtained as an oil or a viscous mass, particularly if residual solvents or impurities are present.[1][2] The primary method for purifying this compound is column chromatography on silica gel.[2][3][4] Start by dissolving the crude oil in a minimum amount of a suitable solvent like dichloromethane or ethyl acetate to load it onto the column.
-
Issue 2: Poor separation during column chromatography.
-
Q: I am running a silica gel column, but I am getting poor separation between my product and impurities. What can I do?
-
A: Optimizing the solvent system (eluent) is crucial for good separation.
-
Solvent Polarity: If your compound is eluting too quickly with the impurities, decrease the polarity of your eluent. For example, if you are using a mixture of ethyl acetate and hexanes, increase the proportion of hexanes.
-
Solvent System Selection: A range of solvent systems has been successfully used for the purification of this compound and its derivatives. Consider trying a gradient elution. For instance, you can start with a less polar mixture (e.g., 1:9 EtOAc:Hexanes) and gradually increase the polarity.[2] In some cases, using only ethyl acetate has been reported to be effective.[2] For more polar impurities, a small percentage of methanol in dichloromethane (e.g., 1-5%) can be employed.[1]
-
TLC Analysis: Before running a large column, always perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal conditions for separation.[1]
-
-
Issue 3: The product is still impure after column chromatography.
-
Q: I have purified my compound by column chromatography, but NMR analysis still shows the presence of impurities. What are my next steps?
-
A: If column chromatography alone is insufficient, a secondary purification step like recrystallization or crystallization can be highly effective for solid products.[5]
-
Solvent Screening for Recrystallization: To find a suitable solvent for recrystallization, test the solubility of your impure solid in various solvents (e.g., ethyl acetate, ethanol, acetonitrile) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Crystallization from Eluent: Sometimes, the product may crystallize directly from the fractions collected during column chromatography upon standing.
-
-
Issue 4: Difficulty in removing a specific, persistent impurity.
-
Q: There is a persistent impurity that co-elutes with my product during chromatography. How can I remove it?
-
A: This can be challenging. Consider the following:
-
Alternative Chromatography: If standard silica gel chromatography is not working, you might consider using a different stationary phase, such as an amino-functionalized gel column, which can offer different selectivity.[5]
-
Chemical Treatment: If the impurity has a reactive functional group that your product lacks, a chemical quench or wash during the workup procedure might selectively remove it. For example, a mild acid or base wash could remove basic or acidic impurities, respectively.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for purifying this compound?
-
Q2: What are some typical solvent systems used for the column chromatography of this compound?
-
A2: Several solvent systems have been successfully employed. These include gradients of ethyl acetate in hexanes (e.g., 1:9), 100% ethyl acetate, and gradients of methanol in dichloromethane (e.g., 1-5%).[1][2] The choice of solvent system will depend on the specific impurities present in your crude product.
-
-
Q3: Is recrystallization a viable purification method for this compound?
-
Q4: How can I monitor the progress of my purification?
-
A4: Thin-layer chromatography (TLC) is the standard method for monitoring the progress of column chromatography.[1] By spotting the crude mixture, fractions from the column, and a reference standard (if available), you can track the separation and identify the fractions containing the pure product. Visualization is typically done using UV light.[1]
-
Data Presentation
Table 1: Summary of Reported Purification Conditions for this compound and Related Derivatives.
| Method | Stationary Phase | Eluent/Solvent System | Compound |
| Column Chromatography | Silica Gel | Hexanes:EtOAc = 1:9 | (E)-N-hydroxy-N-(4-(hydroxymethyl)pyridin-2-yl)-formimidamide |
| Column Chromatography | Silica Gel | EtOAc only | This compound |
| Column Chromatography | Silica Gel | 5% Methanol in Dichloromethane | Substituted Pyrazolo[1,5-a]pyrimidines |
| Column Chromatography | Silica Gel | 1% Methanol in Dichloromethane | 7-Hydrazinyl-5-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
| Flash Chromatography | Amino-functionalized Gel | 0–100% AcOEt gradient in heptane | A Pyrazolo[1,5-a]pyrimidine derivative |
| Crystallization | Ethyl Acetate (AcOEt) | N/A | A Pyrazolo[1,5-a]pyrimidine derivative |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material (typically a 50-100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a hexane-rich mixture).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the column eluent or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble materials, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the starting solvent system.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of compounds using TLC.
-
If a gradient elution is required, gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
-
Mandatory Visualization
Caption: General workflow for the purification of this compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2011079804A1 - Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor - Google Patents [patents.google.com]
- 4. US8987269B2 - Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor - Google Patents [patents.google.com]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridin-5-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Pyrazolo[1,5-a]pyridin-5-ylmethanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common two-step synthetic route: the formation of a carbonyl group at the C5 position followed by its reduction.
Issue 1: Low or No Yield of Pyrazolo[1,5-a]pyridine-5-carbaldehyde via Vilsmeier-Haack Reaction
| Potential Cause | Recommended Solution |
| Incorrect Reagent Stoichiometry | The ratio of the Vilsmeier reagent (POCl₃/DMF) to the pyrazolo[1,5-a]pyridine substrate is critical. An excess of the reagent can lead to side reactions, while an insufficient amount will result in incomplete conversion. Start with a 1.5 to 2-fold excess of the Vilsmeier reagent and optimize as needed. |
| Reaction Temperature Too Low or Too High | The Vilsmeier-Haack reaction is typically performed at elevated temperatures. If the reaction is sluggish, a gradual increase in temperature (e.g., from 80°C to 100°C) may improve the yield. However, excessively high temperatures can lead to decomposition. Monitor the reaction by TLC to find the optimal temperature. |
| Inadequate Quenching and Work-up | The reaction mixture must be carefully quenched, typically by pouring it onto ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8. Improper pH adjustment can lead to the loss of the product during extraction. |
| Moisture in the Reaction | The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Issue 2: Incomplete Reduction of the Aldehyde/Ester to the Alcohol
| Potential Cause | Recommended Solution |
| Insufficient Reducing Agent | Ensure at least a stoichiometric amount of the reducing agent (e.g., Sodium Borohydride) is used. For challenging reductions, a slight excess (1.2 to 1.5 equivalents) may be necessary. |
| Inappropriate Solvent | The choice of solvent is crucial for the activity of the reducing agent. For Sodium Borohydride reductions, alcoholic solvents like methanol or ethanol are commonly used. For stronger reducing agents like Lithium Aluminum Hydride, anhydrous ethereal solvents (e.g., THF, diethyl ether) are required. |
| Reaction Temperature Too Low | While many reductions with NaBH₄ proceed at room temperature, some substrates may require gentle heating to go to completion. Monitor the reaction by TLC. If using LiAlH₄, the reaction is typically started at 0°C and then allowed to warm to room temperature. |
| Hydrolysis of the Reducing Agent | Sodium Borohydride can react with acidic protons in the solvent or from residual moisture. While protic solvents are often used, ensure the reaction is not overly acidic. For LiAlH₄, strictly anhydrous conditions are mandatory. |
Issue 3: Formation of Side Products
| Potential Cause | Recommended Solution |
| Over-reduction of the Pyridine Ring | Strong reducing agents like LiAlH₄ can potentially reduce the pyridine ring. Use a milder reducing agent like Sodium Borohydride if this is observed. The addition of a co-reagent like Calcium Chloride can enhance the selectivity of NaBH₄ for the carbonyl group. |
| Formation of Dimerized or Polymerized Products | This can occur during the Vilsmeier-Haack reaction if the substrate is unstable under the reaction conditions. Ensure a controlled addition of the substrate to the pre-formed Vilsmeier reagent. |
| Incomplete Reaction or Presence of Starting Material | If the reaction is not driven to completion, the starting material will contaminate the product, making purification difficult. Use TLC to monitor the reaction and ensure the disappearance of the starting material spot before work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely applicable route involves a two-step process. The first step is the introduction of a carbonyl group at the 5-position of the pyrazolo[1,5-a]pyridine core, typically as an aldehyde via a Vilsmeier-Haack reaction, or as an ester through other functional group manipulations. The second step is the reduction of this carbonyl group to the primary alcohol using a suitable reducing agent like sodium borohydride.
Q2: I am not getting formylation at the 5-position of the pyrazolo[1,5-a]pyridine ring. What could be the issue?
A2: The Vilsmeier-Haack formylation of unsubstituted pyrazolo[1,5-a]pyridine preferentially occurs at the 3-position. To achieve substitution at the 5-position, you may need to start with a pre-functionalized pyrazolo[1,5-a]pyridine that directs the formylation to the desired position, or consider an alternative synthetic strategy such as a metal-halogen exchange followed by quenching with a formylating agent.
Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) to reduce the aldehyde?
A3: Yes, LiAlH₄ is a powerful reducing agent that can effectively reduce the aldehyde to the alcohol. However, it is less selective than sodium borohydride and may also reduce other functional groups present in the molecule, and potentially the pyridine ring. It also requires strictly anhydrous conditions. For this reason, NaBH₄ is often the preferred reagent for this transformation.
Q4: My final product is difficult to purify. What purification techniques are recommended?
A4: Column chromatography on silica gel is the most common method for purifying this compound. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol, is typically effective. Recrystallization from a suitable solvent system can also be used to obtain highly pure material.
Q5: Are there any alternative methods to introduce the hydroxymethyl group at the 5-position?
A5: Yes, an alternative approach involves the synthesis of a 5-carboxy or 5-ester substituted pyrazolo[1,5-a]pyridine, which can then be reduced to the alcohol. Another possibility is the lithiation of a 5-halopyrazolo[1,5-a]pyridine followed by reaction with formaldehyde.
Data Presentation
The following table summarizes representative yields for key reactions in the synthesis of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, which can serve as a benchmark for optimizing the synthesis of this compound.
| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Ester Reduction | Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | NaBH₄, CaCl₂, EtOH, reflux | [5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanol | ~99% | [1] |
| Aldehyde Oxidation | [5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanol | Dess-Martin periodinane, DMF, RT | 5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehyde | 78% | [2] |
| Vilsmeier-Haack Formylation | 1H-Pyrazoles | POCl₃, DMF, 0°C to 120°C | 5-chloro-1H-pyrazole-4-carbaldehydes | Good | [3] |
| Cross-dehydrogenative Coupling | N-Amino-2-iminopyridines and 1,3-Dicarbonyl Compounds | AcOH, O₂ | Substituted Pyrazolo[1,5-a]pyridines | 77-95% | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridine-3-carbaldehyde (Illustrative for Vilsmeier-Haack Reaction)
Note: This protocol describes formylation at the 3-position, which is the more common outcome for unsubstituted pyrazolo[1,5-a]pyridine.
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 10 mL) at 0°C under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 1.5 mL) dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of pyrazolo[1,5-a]pyridine (1 g) in anhydrous DMF (5 mL) dropwise to the Vilsmeier reagent.
-
After the addition is complete, warm the reaction mixture to 90°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (50 g).
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Pyrazolo[1,5-a]pyridine-3-carbaldehyde.
Protocol 2: Reduction of a Pyrazolo[1,5-a]pyridine-carbaldehyde to the Corresponding Methanol
-
To a solution of the Pyrazolo[1,5-a]pyridine-carbaldehyde (1 mmol) in methanol (10 mL) at 0°C, add sodium borohydride (NaBH₄, 1.2 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water (5 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Pyrazolo[1,5-a]pyridin-ylmethanol.
-
If necessary, purify the product by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic Workflow for this compound.
Caption: Troubleshooting Decision Tree for Low Yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
"Pyrazolo[1,5-a]pyridin-5-ylmethanol" stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pyrazolo[1,5-a]pyridin-5-ylmethanol. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability and degradation data for this compound are not extensively available in public literature. The following information is based on the general chemical properties of the pyrazolo[1,5-a]pyridine scaffold and established principles of drug degradation. The degradation products and pathways described are hypothetical and should be confirmed by experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: Based on information for related pyrazolo[1,5-a]pyridine compounds, it is recommended to store this compound in a cool, dry place. Specific recommendations often include storage at 0-8 °C or at room temperature, sealed from atmospheric moisture.[1][2] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.
Q2: What are the potential stability issues I should be aware of when working with this compound?
A2: While specific data is limited, compounds with the pyrazolo[1,5-a]pyridine core may be susceptible to degradation under certain conditions. Potential stability issues include:
-
Oxidation: The pyridine and pyrazole rings, as well as the methanol group, can be susceptible to oxidation, especially in the presence of light, heat, or oxidizing agents.
-
Hydrolysis: Although generally stable, ester or amide derivatives of the core structure could be prone to hydrolysis under acidic or basic conditions. The primary alcohol of this compound is generally stable to hydrolysis.
-
Photodegradation: Exposure to UV or visible light can induce degradation in heterocyclic compounds. It is recommended to handle the compound in a light-protected environment.
-
Thermal Degradation: Elevated temperatures can lead to decomposition.
Q3: What are the likely degradation products of this compound?
A3: Based on the structure, potential degradation products could arise from oxidation of the methanol group or the heterocyclic rings. Hypothetical degradation products include:
-
Pyrazolo[1,5-a]pyridine-5-carbaldehyde: Formed by the mild oxidation of the primary alcohol.
-
Pyrazolo[1,5-a]pyridine-5-carboxylic acid: Resulting from further oxidation of the aldehyde or direct oxidation of the alcohol.
-
N-oxides: Oxidation of the nitrogen atoms in the pyrazole or pyridine rings.
-
Ring-opened products: Under harsh acidic or basic conditions, cleavage of the heterocyclic rings could occur, though this is generally less common for this stable scaffold.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and experimental use of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., color change from white/yellow to brown) | Oxidation or degradation of the compound. | - Store the compound under an inert atmosphere (argon or nitrogen).- Protect from light by using amber vials.- Re-test the purity of the material using a suitable analytical method like HPLC. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | - Review the storage and handling conditions.- Perform a forced degradation study to identify potential degradants (see Experimental Protocols).- Characterize the new peaks using mass spectrometry (MS) and NMR to identify the degradation products. |
| Inconsistent experimental results | Degradation of the compound in the experimental medium. | - Assess the stability of the compound in the specific solvent or buffer system being used.- Prepare fresh solutions for each experiment.- If using aqueous buffers, consider the effect of pH and prepare solutions immediately before use. |
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound. This data is illustrative and aims to provide a framework for what a stability study might reveal.
| Stress Condition | Duration | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 5% | Pyrazolo[1,5-a]pyridine-5-carbaldehyde |
| Basic Hydrolysis (0.1 M NaOH) | 24 hours | 8% | Pyrazolo[1,5-a]pyridine-5-carboxylic acid |
| Oxidative (3% H₂O₂) | 8 hours | 15% | Pyrazolo[1,5-a]pyridine-5-carbaldehyde, Pyrazolo[1,5-a]pyridine-5-carboxylic acid, N-oxides |
| Thermal (80°C) | 48 hours | 3% | Minor unidentified products |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 10% | Photodegradation products (structure elucidation required) |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.[3][4][5][6]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[5]
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 8 hours.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (1 mg/mL) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]
-
A control sample should be protected from light.
-
-
Analysis: Analyze all stressed samples and a non-stressed control by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Peak purity analysis using a photodiode array (PDA) detector is recommended. Identification of degradation products can be performed using LC-MS.
Visualizations
Hypothetical Degradation Pathway
Caption: Hypothetical oxidative degradation pathway of this compound.
Troubleshooting Workflow for Unexpected Peaks
Caption: Workflow for troubleshooting the appearance of unexpected peaks in analytical data.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 274-56-6|Pyrazolo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Pyrazolo[1,5-a]pyridin-5-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming solubility issues encountered with "Pyrazolo[1,5-a]pyridin-5-ylmethanol" during in vitro and in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation after adding this compound to my aqueous assay buffer. What is the likely cause?
A1: Precipitation of small molecules like this compound in aqueous solutions is a common challenge. The primary reasons include:
-
Low Aqueous Solubility: The compound is likely hydrophobic and has limited solubility in aqueous buffers.
-
"Solvent Shock": When a concentrated stock solution in an organic solvent (e.g., DMSO) is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate.[1]
-
High Final Concentration: The desired final concentration in the assay may exceed the compound's solubility limit in the assay medium.[1]
-
Buffer Composition: Components in your buffer, such as salts or proteins, can interact with the compound and reduce its solubility.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial testing, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds.[2] It is crucial to prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your assay.
Q3: How can I prevent the precipitation of this compound when diluting the DMSO stock into my aqueous assay buffer?
A3: To avoid "solvent shock" and subsequent precipitation, follow these recommendations:
-
Step-wise Dilution: Perform serial dilutions of your DMSO stock in the assay buffer rather than a single large dilution.
-
Vortexing During Dilution: Add the stock solution drop-wise to the pre-warmed assay buffer while gently vortexing or stirring to ensure rapid and uniform mixing.[3]
-
Lower Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO.
Q4: The compound seems to dissolve initially but then precipitates over time during my cell culture experiment. What could be happening?
A4: This delayed precipitation can be due to several factors:
-
Temperature Shifts: Moving the culture plates between a 37°C incubator and a microscope at room temperature can affect solubility.[1]
-
Interaction with Media Components: Over time, the compound may interact with proteins and other components in the cell culture medium, leading to the formation of insoluble complexes.[1]
-
pH Changes: Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of pH-sensitive compounds.
-
Evaporation: Evaporation from the culture plate can increase the effective concentration of the compound, pushing it beyond its solubility limit.
Q5: Are there alternative solvents or strategies I can use if DMSO is not suitable for my assay or if solubility issues persist?
A5: Yes, several alternative strategies can be employed:
-
Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be tested.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may significantly improve solubility. A preliminary analysis of the compound's pKa would be beneficial.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), can help to solubilize hydrophobic compounds in enzyme assays.[4]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh a small amount of this compound (e.g., 1-5 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 148.16 g/mol , add 67.5 µL of DMSO to 1 mg of the compound).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C and sonicate for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determining Maximum Soluble Concentration in Assay Buffer
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock in your final assay buffer. It is recommended to start from a concentration higher than your intended working concentration and perform 2-fold serial dilutions.
-
Incubate: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C for cell-based assays).
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles) at several time points (e.g., 0, 1, 4, and 24 hours).
-
Microscopic Examination: Examine the solutions under a microscope to detect any fine particulate matter or crystalline structures.
-
Determine Solubility Limit: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your specific experimental conditions.
Quantitative Data Summary
| Solvent/Buffer System | Maximum Soluble Concentration (µM) | Observations (e.g., Time to Precipitate) |
| Assay Buffer A (e.g., PBS) | User-determined | |
| Assay Buffer B (e.g., DMEM + 10% FBS) | User-determined | |
| Assay Buffer A + 0.1% Tween-20 | User-determined | |
| Assay Buffer A, pH 6.5 | User-determined | |
| Assay Buffer A, pH 8.0 | User-determined |
Signaling Pathway Considerations
While a specific signaling pathway for this compound is not defined without further experimental context, compounds with a pyrazolo[1,5-a]pyrimidine core are often investigated as kinase inhibitors.[5] The following diagram illustrates a generic kinase signaling pathway that could be relevant.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google Patents [patents.google.com]
Technical Support Center: Investigating Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Derivatives
Disclaimer: There is currently no specific published data on the off-target effects of Pyrazolo[1,5-a]pyridin-5-ylmethanol. This technical support guide is based on the well-documented biological activities of the broader pyrazolo[1,5-a]pyrimidine scaffold. Researchers working with this compound or any novel derivative should perform specific experimental validation to characterize its biological activity and off-target profile.
General Profile of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, known to be a versatile ATP-competitive hinge-binding motif.[1] Derivatives of this scaffold have been shown to exhibit a wide range of biological activities, making the assessment of off-target effects a critical step in preclinical development.[2]
Known Biological Activities and Potential Off-Target Classes:
-
Kinase Inhibition: This is the most prominent activity of the pyrazolo[1,5-a]pyrimidine scaffold. Numerous derivatives have been developed as inhibitors of various kinases, including:
-
Anticancer and Antiproliferative Activity: Many pyrazolo[1,5-a]pyrimidine derivatives have demonstrated cytotoxicity and antiproliferative effects in various cancer cell lines.[1][13][14]
-
Antimicrobial and Antiviral Activity: The scaffold has been reported to have activity against bacteria, fungi, and viruses.[15][16][17][18]
-
Anti-inflammatory and Immunomodulatory Effects: Some derivatives have shown anti-inflammatory and immunomodulatory properties.[1][15][17]
-
Receptor Antagonism: Derivatives have been identified as antagonists for receptors such as the aryl hydrocarbon receptor (AHR).[19]
Given this broad activity profile, a thorough investigation of off-target effects is essential for any research or drug development program involving a novel pyrazolo[1,5-a]pyrimidine compound.
Frequently Asked Questions (FAQs)
Q1: We are working with a novel pyrazolo[1,5-a]pyrimidine derivative and observe unexpected cytotoxicity in our cell-based assays. Could this be an off-target effect?
A1: Yes, it is highly possible. The pyrazolo[1,5-a]pyrimidine scaffold is known to be a potent kinase inhibitor, and off-target inhibition of essential cellular kinases can lead to cytotoxicity.[2] Additionally, other non-kinase off-targets could also contribute to cell death. We recommend performing a broad kinase panel screening and a general cytotoxicity assay against a panel of cell lines to investigate this further.
Q2: Our pyrazolo[1,5-a]pyrimidine compound is a potent inhibitor of our target kinase. How can we assess its selectivity?
A2: Kinase selectivity is a common challenge with compounds based on this scaffold.[1] A tiered approach is recommended. Start with a broad kinase panel (e.g., a panel of over 100 kinases) at a single high concentration (e.g., 1 or 10 µM) to identify potential off-targets. For any kinases that show significant inhibition, you should then perform dose-response studies to determine the IC50 values and quantify the selectivity against your primary target.
Q3: Can pyrazolo[1,5-a]pyrimidine compounds interfere with our biological assays?
A3: Assay interference is a possibility with any small molecule. Potential sources of interference include compound aggregation, fluorescence quenching or enhancement, or reactivity with assay components. It is advisable to run control experiments, such as testing the compound in the absence of the target enzyme or using a different assay format to confirm the observed activity.
Q4: What are the most likely off-target kinase families for a pyrazolo[1,5-a]pyrimidine-based compound?
A4: Based on the literature, common off-target kinase families for pyrazolo[1,5-a]pyrimidine derivatives include CDKs, Trk family kinases, and Pim kinases.[1][3][5] However, the specific off-target profile will depend on the substitution pattern of your particular molecule.
Troubleshooting Guide
Issue 1: Unexpected Cell Viability Reduction in a Non-cancerous Cell Line
Question: We are developing a pyrazolo[1,5-a]pyrimidine derivative as an anti-inflammatory agent. However, we observe significant cytotoxicity in our primary cell line at concentrations where we expect to see a therapeutic effect. What could be the cause and how do we troubleshoot this?
Answer:
-
Hypothesis: The observed cytotoxicity is likely due to off-target kinase inhibition. Many kinases are essential for normal cell survival and proliferation, and their inhibition can lead to apoptosis or cell cycle arrest.
-
Troubleshooting Steps:
-
Step 1: Broad Kinase Panel Screening. Screen your compound against a large panel of kinases at a fixed concentration (e.g., 1 µM) to identify potential off-targets.
-
Step 2: Analyze the Kinase Profile. Compare the identified off-targets with your primary target's inhibition. Pay close attention to kinases known to be involved in cell survival pathways (e.g., CDKs, PI3K/Akt pathway).
-
Step 3: Correlate with Cellular Phenotype. If you have identified potent off-targets, investigate if their inhibition is known to cause the observed phenotype in your cell line. For example, if you see cell cycle arrest, this could be correlated with the inhibition of CDKs.
-
Step 4: Structure-Activity Relationship (SAR) Studies. Synthesize and test analogs of your compound to see if you can dissociate the desired on-target activity from the off-target cytotoxicity.
-
Example Data Presentation: Hypothetical Kinase Screening Results
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| Target X | 95% | 50 |
| CDK2 | 85% | 250 |
| TrkA | 70% | 800 |
| Pim-1 | 65% | 1,200 |
| Lck | 40% | >10,000 |
| EGFR | 15% | >10,000 |
This table illustrates that while the compound is potent against Target X, it also has significant activity against CDK2 and TrkA, which could explain the observed cytotoxicity.
Issue 2: Inconsistent Results Between Biochemical and Cell-Based Assays
Question: Our pyrazolo[1,5-a]pyrimidine compound is a potent inhibitor of our target enzyme in a biochemical assay (IC50 = 100 nM), but we see much weaker activity in our cell-based assay (EC50 > 10 µM). What could be the reason for this discrepancy?
Answer:
-
Hypothesis: The discrepancy could be due to several factors, including poor cell permeability, high plasma protein binding, or rapid metabolism of the compound in the cells.
-
Troubleshooting Steps:
-
Step 1: Assess Cell Permeability. Use an assay such as the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if the compound can cross cell membranes.
-
Step 2: Measure Plasma Protein Binding. High binding to plasma proteins in the cell culture media can reduce the free concentration of the compound available to interact with the target.
-
Step 3: Evaluate Metabolic Stability. Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability. Rapid metabolism could lead to a lower effective concentration in the cell-based assay.
-
Step 4: Consider Efflux Pumps. The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. This can be tested using cells that overexpress these pumps or by using known efflux pump inhibitors.
-
Experimental Protocols
Kinase Profiling Assay (Generic Protocol)
This protocol describes a generic method for assessing the selectivity of a test compound against a panel of protein kinases.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often a radiometric assay using ³³P-ATP or a fluorescence-based assay.
Materials:
-
Recombinant protein kinases
-
Specific peptide substrates for each kinase
-
³³P-ATP or unlabeled ATP
-
Test compound (e.g., this compound derivative)
-
Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Phosphocellulose paper or other capture method
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, the specific kinase, and the peptide substrate.
-
Add the test compound to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP (spiked with ³³P-ATP for radiometric assays).
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA or phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter mat to capture the phosphorylated substrate.
-
Wash the filter mat extensively to remove unincorporated ³³P-ATP.
-
Quantify the amount of incorporated ³³P by scintillation counting.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (concentration that inhibits 50% of cell viability).
Visualizations
Caption: Workflow for assessing kinase selectivity.
Caption: Hypothetical signaling pathway potentially affected by a pyrazolo[1,5-a]pyrimidine.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New pyrazolo[1,5a]pyrimidines as orally active inhibitors of Lck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines [mdpi.com]
- 18. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Selectivity of Pyrazolo[1,5-a]pyridin-5-ylmethanol Derivatives
Disclaimer: While specific experimental data and troubleshooting for "Pyrazolo[1,5-a]pyridin-5-ylmethanol" derivatives are limited in published literature, this guide is based on the well-studied class of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds. The principles, experimental protocols, and troubleshooting advice provided herein are highly relevant and applicable to researchers working on enhancing the selectivity of "this compound" derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of the pyrazolo[1,5-a]pyridine scaffold that influence kinase selectivity?
A1: Structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine cores have highlighted several key features that govern kinase selectivity.[1][2] Modifications at the C3, C5, and C7 positions of the pyrazolo[1,5-a]pyridine ring are particularly important for modulating potency and selectivity. The nitrogen atoms within the pyrazole and pyridine rings often act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket.[3] The substituents at various positions can then extend into more variable regions of the ATP pocket, allowing for the fine-tuning of selectivity against different kinases.[4]
Q2: How can I improve the selectivity of my this compound derivative for a specific kinase?
A2: Improving selectivity is an iterative process of chemical synthesis and biological testing. Based on SAR studies of related compounds, consider the following strategies:
-
Modification of the 5-position: The methanol group at the 5-position is a key point for derivatization. Introducing different linkers (e.g., ethers, amines) and terminal groups (e.g., aromatic rings, aliphatic chains) can probe different sub-pockets of the target kinase.[5]
-
Substitution at other positions: Introducing small, targeted modifications at other positions of the pyrazolo[1,5-a]pyridine core can disrupt binding to off-target kinases.
-
Computational Modeling: Utilize molecular docking simulations to predict how different derivatives might bind to your target kinase versus off-target kinases.[6] This can help prioritize which compounds to synthesize.
Q3: What are the most common off-targets for pyrazolo[1,5-a]pyridine-based kinase inhibitors?
A3: The off-target profile is highly dependent on the specific substitution pattern of the derivative. However, due to the ATP-competitive nature of many of these inhibitors, other kinases are common off-targets.[1] For example, a compound designed to inhibit a specific tyrosine kinase might also show activity against other tyrosine kinases or even serine/threonine kinases.[3] Comprehensive kinase profiling is essential to identify the specific off-targets for your compound.
Troubleshooting Guides
Synthesis and Purification
Issue 1: Low yield during the cyclization step to form the pyrazolo[1,5-a]pyridine core.
-
Q: I am experiencing low yields in my cyclization reaction. What are the common causes and how can I optimize the reaction?
-
A: Low yields in the formation of the pyrazolo[1,5-a]pyridine ring can be due to several factors:
-
Purity of Starting Materials: Ensure your starting materials, such as N-aminopyridines and α,β-unsaturated compounds, are pure. Impurities can lead to side reactions.
-
Reaction Conditions:
-
Solvent: The choice of solvent can be critical. If you are using a standard solvent like acetic acid and getting low yields, consider a higher-boiling point solvent to drive the reaction to completion.[7]
-
Catalyst: Some synthetic routes may require a catalyst. Ensure the catalyst is active and used in the correct stoichiometric amount.
-
Temperature and Time: These reactions can be sensitive to temperature. Incrementally increasing the temperature or reaction time while monitoring the reaction by TLC can help improve yields. Microwave-assisted synthesis has been shown to accelerate these reactions and improve yields.[1]
-
-
Regioselectivity: In some cases, multiple regioisomers can be formed. Confirm the structure of your product using 2D NMR techniques (e.g., NOESY, HMBC) to ensure you have the desired isomer.[8]
-
Issue 2: Difficulty in purifying the final this compound derivative.
-
Q: My final compound is difficult to purify by column chromatography. What strategies can I employ?
-
A: Purification challenges often arise from the polarity of the molecule or the presence of closely related impurities.
-
Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for your column chromatography. A gradient elution might be necessary to separate your product from impurities. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape and resolution.
-
Stationary Phase: If standard silica gel is not effective, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
-
-
Crystallization: If your compound is a solid, recrystallization can be a highly effective purification method. Screen various solvents and solvent mixtures to find suitable conditions for crystallization.
-
Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can provide high purity, albeit with lower yields and higher cost.
-
Biological Evaluation
Issue 3: Inconsistent IC50 values in my kinase inhibition assay.
-
Q: I am observing high variability in my IC50 measurements for my compounds. What could be the cause?
-
A: Inconsistent IC50 values can stem from several experimental factors:
-
Compound Solubility: Poor solubility of your test compound in the assay buffer can lead to inaccurate concentrations and variable results. Ensure your compound is fully dissolved in the assay buffer. It is common to use a small amount of DMSO to aid solubility, but the final concentration of DMSO in the assay should be kept low (typically <1%) and consistent across all wells.
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration in the assay.[3] To obtain comparable results, it is recommended to perform the assay at an ATP concentration that is close to the Km value for the specific kinase.
-
Enzyme Activity: Ensure that the kinase used in the assay is active and that the assay is performed within the linear range of the enzyme kinetics.
-
Assay Format: Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) can give slightly different IC50 values.[9] Be consistent with the assay format you use for comparing compounds.
-
Data Presentation
Table 1: Representative Kinase Selectivity Profile of a Fictional Pyrazolo[1,5-a]pyridine Derivative (Compound X)
| Kinase Target | IC50 (nM) |
| Primary Target | |
| Kinase A | 15 |
| Off-Targets | |
| Kinase B | 350 |
| Kinase C | > 10,000 |
| Kinase D | 850 |
| Kinase E | > 10,000 |
Table 2: Structure-Activity Relationship (SAR) Summary for Selectivity Enhancement
| Compound | Modification at C5-methanol | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity (Kinase B/Kinase A) |
| Parent | -CH2OH | 50 | 200 | 4 |
| Analog 1 | -CH2-O-(4-fluorophenyl) | 25 | 1500 | 60 |
| Analog 2 | -CH2-NH-(cyclopropyl) | 40 | 300 | 7.5 |
| Analog 3 | -CH2-O-(pyridin-4-yl) | 18 | 900 | 50 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol outlines a general method for determining the IC50 of an inhibitor against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Test inhibitor (e.g., this compound derivative)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Brij-35, 1 mM DTT)
-
[γ-33P]ATP
-
100 µM ATP stock solution
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation counter
-
Stop solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: In a 96-well plate, add 2 µL of each inhibitor dilution. For control wells, add 2 µL of DMSO (for 0% inhibition) and a known inhibitor for the target kinase (for 100% inhibition).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase.
-
Add the master mix to each well of the assay plate.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction:
-
Prepare an ATP master mix containing [γ-33P]ATP and unlabeled ATP to achieve the desired final concentration (ideally at the Km of the kinase).
-
Add the ATP master mix to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (within the linear range of the reaction).
-
-
Stop Reaction and Capture Substrate:
-
Add the stop solution to each well.
-
Transfer the reaction mixture to a 96-well filter plate.
-
Wash the filter plate several times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for kinase inhibitor selectivity profiling.
Caption: PI3K/Akt signaling pathway, a common target for pyrazolo[1,5-a]pyridine inhibitors.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Pyrazolo[1,5-a]pyridine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a specific focus on understanding and overcoming resistance mechanisms.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for troubleshooting experimental issues related to Pyrazolo[1,5-a]pyridine compounds and resistance.
Issue 1: Decreased Compound Potency in Cell-Based Assays Over Time
-
Question: My Pyrazolo[1,5-a]pyridine compound, which was initially potent against my cancer cell line, is now showing reduced efficacy. What could be the cause?
-
Answer: This is a common observation and could be indicative of acquired resistance. Several mechanisms could be at play:
-
Target-based resistance: Mutations in the target kinase can prevent the compound from binding effectively. This is a known issue for some kinase inhibitors.[1][2][3]
-
Upregulation of bypass signaling pathways: The cancer cells may have activated alternative signaling pathways to circumvent the inhibitory effect of your compound.
-
Increased drug efflux: The cells might be overexpressing drug efflux pumps, such as P-glycoprotein (ABCB1), which actively remove the compound from the cell, lowering its intracellular concentration.[4]
-
-
Troubleshooting Steps:
-
Sequence the target kinase: Analyze the gene sequence of the target kinase in your resistant cell line to identify any potential mutations compared to the parental, sensitive cell line.
-
Perform a phospho-proteomics screen: Compare the phosphorylation status of key signaling proteins in sensitive versus resistant cells (treated and untreated with your compound) to identify any activated bypass pathways.
-
Evaluate drug efflux pump activity: Use a fluorescent substrate of efflux pumps (e.g., Rhodamine 123) to assess if there is increased efflux activity in the resistant cells. You can also quantify the expression levels of genes like ABCB1.[4]
-
Issue 2: My Compound is a Potent Kinase Inhibitor but has Weak Anti-proliferative Activity
-
Question: My Pyrazolo[1,5-a]pyridine derivative shows excellent inhibitory activity in a biochemical kinase assay, but its effect on cancer cell proliferation is weak. Why is there a discrepancy?
-
Answer: This discrepancy can arise from several factors related to the cellular context:
-
Poor cell permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Off-target effects: While potent against your primary target, the compound might have off-target effects that counteract its intended anti-proliferative activity.[5][6]
-
Metabolic instability: The compound could be rapidly metabolized by the cells into an inactive form.
-
Redundancy in cellular signaling: The targeted kinase might be part of a redundant signaling network, where other kinases can compensate for its inhibition.
-
-
Troubleshooting Steps:
-
Assess cellular uptake: Use techniques like LC-MS/MS to quantify the intracellular concentration of your compound.
-
Conduct a broad kinase selectivity panel: Profile your compound against a wide range of kinases to identify potential off-target activities.[7]
-
Perform metabolic stability assays: Incubate your compound with liver microsomes or cell lysates to assess its metabolic stability.
-
Investigate downstream signaling: Confirm that your compound is inhibiting the target kinase within the cell by assessing the phosphorylation status of its known downstream substrates.[7]
-
Issue 3: High Variability in Experimental Results
-
Question: I am observing significant variability in my experimental results (e.g., IC50 values) with my Pyrazolo[1,5-a]pyridine compound. What could be the reasons?
-
Answer: Variability can stem from both compound-specific and experimental factors:
-
Compound solubility and stability: Pyrazolo[1,5-a]pyridine compounds can sometimes have poor aqueous solubility, leading to inconsistent concentrations in your assays. They might also be unstable in certain media or under specific storage conditions.
-
Inconsistent cell culture conditions: Variations in cell passage number, confluency, and media composition can all impact cellular responses to treatment.
-
Assay-specific issues: Inconsistent incubation times, reagent concentrations, or detection methods can introduce variability.
-
-
Troubleshooting Steps:
-
Verify compound integrity and solubility: Confirm the purity of your compound stock by HPLC. Determine its solubility in your assay medium and consider using a co-solvent like DMSO if necessary, ensuring the final concentration is not toxic to the cells.
-
Standardize cell culture practices: Maintain a consistent cell culture protocol, using cells within a defined passage number range and seeding them at a consistent density.
-
Optimize and validate your assays: Carefully optimize all assay parameters and include appropriate positive and negative controls in every experiment to monitor for consistency.
-
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative Pyrazolo[1,5-a]pyridine compounds against various protein kinases and their anti-proliferative effects on cancer cell lines.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against TRK Kinases
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| 32 | 1.9 | 3.1 | 2.3 | [3] |
| 33 | 3.2 | 5.5 | 3.3 | [3] |
| 34 | 1.8 | 4.1 | 2.3 | [3] |
| 35 | 2.5 | 3.1 | 2.6 | [3] |
| 36 | 1.4 | 2.4 | 1.9 | [3] |
| Larotrectinib | 1.2 | 2.1 | 2.1 | [3] |
Table 2: Dual Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2 and TRKA
| Compound | CDK2 IC50 (µM) | TRKA IC50 (µM) | Reference |
| 6d | 0.55 | 0.57 | [8] |
| 6n | 0.78 | 0.98 | [8] |
| 6o | 0.76 | 1.59 | [8] |
| 6p | 0.67 | 1.34 | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (SRB Assay)
This protocol is used to determine the cytotoxic effects of Pyrazolo[1,5-a]pyridine compounds on cancer cell lines.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Pyrazolo[1,5-a]pyridine compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Protocol 2: Western Blotting for Phospho-protein Analysis
This protocol is used to assess the inhibition of a target kinase by analyzing the phosphorylation status of its downstream substrates.[7]
-
Cell Lysis: Treat cells with the Pyrazolo[1,5-a]pyridine compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein as a loading control.
Visualizations
Caption: Generalized kinase signaling pathway and the inhibitory action of a Pyrazolo[1,5-a]pyridine compound.
Caption: Experimental workflow for determining cell viability using the SRB assay.
Caption: Key mechanisms of resistance to Pyrazolo[1,5-a]pyridine compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazolo[1,5-a]pyridin-5-ylmethanol Scale-Up Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Pyrazolo[1,5-a]pyridin-5-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is a substituted pyrazolo[1,5-a]pyridine. While specific literature on its direct large-scale synthesis is limited, common routes to substituted pyrazolo[1,5-a]pyridines involve multi-step processes.[1][2][3] A plausible and documented route involves the synthesis of a pyrazolo[1,5-a]pyridine core followed by functional group manipulation. For instance, a documented synthesis involves the acid-catalyzed hydrolysis and decarboxylation of a methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate precursor.[4][5]
Q2: We are observing low yields during the scale-up of our Pyrazolo[1,5-a]pyridine synthesis. What are the potential causes?
A2: Low yields in the synthesis of pyridine derivatives, a class that includes the precursor to your target molecule, can be a challenge, with some established industrial methods reporting yields around 30%.[6] When scaling up, several factors can exacerbate this issue:
-
Mixing and Mass Transfer: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Heat Transfer: Efficient heat removal is critical. Poor heat transfer on a larger scale can lead to temperature excursions that favor decomposition or side-product formation.
-
Reagent Addition: The rate of reagent addition becomes more critical at scale. A rate that is too fast can lead to uncontrolled exotherms and side reactions.
-
Purity of Starting Materials: Impurities in starting materials that are insignificant at the lab scale can have a magnified effect on a larger scale, poisoning catalysts or participating in side reactions.
Q3: We are struggling with the purification of this compound on a larger scale. What strategies can we employ?
A3: Purification is a common bottleneck in scaling up. For a polar molecule like this compound, consider the following:
-
Crystallization: This is often the most scalable purification method. A systematic screen of solvents and solvent mixtures is recommended to find conditions that provide good recovery and impurity rejection. Seeding strategies and controlled cooling profiles are critical for obtaining a consistent and easily filterable crystal form.
-
Chromatography: While column chromatography can be challenging to scale, techniques like medium pressure liquid chromatography (MPLC) can be effective for intermediate-scale production.
-
Extraction: A thorough understanding of the pH-dependent solubility of your compound and its impurities can allow for the development of an effective extractive work-up to remove key impurities before final purification.
Q4: What are the key safety considerations when scaling up the synthesis of this compound?
A4: Safety is paramount in any scale-up. Key considerations include:
-
Thermal Hazards: Many reactions in heterocyclic synthesis are exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) should be performed to understand the potential for thermal runaway.
-
Reagent Handling: Some reagents used in pyridine synthesis can be toxic, corrosive, or pyrophoric. Ensure that appropriate personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, closed-transfer systems) are in place.
-
Pressure Management: Be aware of any potential for gas evolution, which could lead to a pressure build-up in a closed reactor. Ensure reactors are equipped with appropriate pressure relief systems.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by a suitable analytical method (e.g., HPLC, TLC). Consider extending the reaction time or cautiously increasing the temperature. |
| Poor mixing leading to localized reagent depletion. | Increase the agitation speed. For very viscous reaction mixtures, consider a different reactor design or dilution. | |
| Deactivation of catalyst. | Ensure starting materials are free of catalyst poisons. Consider adding the catalyst in portions. | |
| Formation of Side Products | Reaction temperature is too high. | Optimize the reaction temperature. Ensure that the reactor's heat transfer capabilities are sufficient for the scale. |
| Incorrect stoichiometry or addition rate. | Re-verify the stoichiometry of all reagents. Control the addition rate of key reagents to maintain a consistent reaction profile. | |
| Difficulty with Product Isolation | Product is too soluble in the work-up solvent. | Perform a solvent screen to identify a suitable anti-solvent for precipitation or crystallization. |
| Formation of an emulsion during extraction. | Add a small amount of brine to the aqueous layer. Allow the mixture to stand for a longer period. Consider centrifugation if the emulsion is persistent. | |
| Product Fails Purity Specifications | Inefficient purification method. | Re-evaluate the purification strategy. This may involve developing a new crystallization procedure or optimizing chromatographic conditions. |
| Co-crystallization of impurities. | Experiment with different crystallization solvents and cooling rates. A reslurry of the isolated solid in a suitable solvent may also be effective. |
Experimental Protocols
Synthesis of this compound from Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
This protocol is adapted from patent literature and should be optimized and validated for your specific application.[4][5]
Materials:
-
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
-
40% Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A suspension of methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in 40% H₂SO₄ is stirred at 80°C.
-
The reaction progress is monitored by HPLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and then slowly poured into a cooled, stirred solution of sodium bicarbonate to neutralize the acid.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
-
The crude product is purified by a suitable method, such as crystallization or chromatography.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting common scale-up synthesis challenges.
References
- 1. Direct Synthesis of Pyridine Derivatives [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US8987269B2 - Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
Validation & Comparative
Unveiling the Therapeutic Potential of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine core structures are recognized as privileged scaffolds in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities. While the specific biological activity of "Pyrazolo[1,5-a]pyridin-5-ylmethanol" is not extensively documented in publicly available literature, a wealth of research exists on the diverse therapeutic applications of its structural analogs. This guide provides a comparative analysis of the biological activities of various pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, supported by experimental data, to validate their potential in drug discovery.
Kinase Inhibition: A Prominent Target
A significant area of investigation for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.
Comparative Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Several studies have highlighted the potent inhibitory effects of pyrazolo[1,5-a]pyrimidine derivatives against various kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Phosphoinositide 3-Kinases (PI3Ks). The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds against these targets.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 6d | CDK2 | 0.55 | [1] |
| TRKA | 0.57 | [1] | |
| 6k | CDK2 | Varies | [1] |
| TRKA | Varies | [1] | |
| 6m | CDK2 | Varies | [1] |
| TRKA | Varies | [1] | |
| 6n | CDK2 | 0.78 | [1] |
| TRKA | 0.98 | [1] | |
| 6o | CDK2 | 0.76 | [1] |
| TRKA | 1.59 | [1] | |
| 6p | CDK2 | 0.67 | [1] |
| TRKA | 1.34 | [1] | |
| 6r | CDK2 | Varies | [1] |
| TRKA | Varies | [1] | |
| 6s | CDK2 | 0.23 | [1] |
| TRKA | 0.45 | [1] | |
| 6t | CDK2 | 0.09 | [1] |
| TRKA | Varies | [1] | |
| 11g | CDK2 | Varies | [1] |
| TRKA | Varies | [1] | |
| Ribociclib | CDK2 | 0.07 | [1] |
| Larotrectinib | TRKA | 0.07 | [1] |
| Compound 32 | TrkA | 0.0019 | [2] |
| TrkB | 0.0031 | [2] | |
| TrkC | 0.0023 | [2] | |
| Compound 33 | TrkA | 0.0032 | [2] |
| TrkB | 0.0055 | [2] | |
| TrkC | 0.0033 | [2] | |
| Compound 34 | TrkA | 0.0018 | [2] |
| TrkB | 0.0041 | [2] | |
| TrkC | 0.0023 | [2] | |
| Compound 35 | TrkA | 0.0025 | [2] |
| TrkB | 0.0031 | [2] | |
| TrkC | 0.0026 | [2] | |
| Compound 36 | TrkA | 0.0014 | [2] |
| TrkB | 0.0024 | [2] | |
| TrkC | 0.0019 | [2] | |
| Larotrectinib | TrkA | 0.0012 | [2] |
| TrkB | 0.0021 | [2] | |
| TrkC | 0.0021 | [2] | |
| CPL302415 (6) | PI3Kδ | 0.018 | [3] |
| BS-194 (4k) | CDK2 | 0.003 | [4] |
| CDK1 | 0.03 | [4] | |
| CDK5 | 0.03 | [4] | |
| CDK7 | 0.25 | [4] | |
| CDK9 | 0.09 | [4] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
The inhibitory activity of the compounds is typically determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant target kinase (e.g., CDK2, TRKA, PI3Kδ)
-
Substrate specific to the kinase
-
ATP
-
Test compounds
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the kinase buffer.
-
Reaction Setup: The kinase, substrate, and test compound are added to the wells of a 384-well plate.
-
Initiation: The kinase reaction is initiated by adding ATP. The plate is then incubated at room temperature for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. The plate is incubated for another 30 minutes.
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (without inhibitor). The IC50 value is determined by fitting the dose-response curve using appropriate software.
Antitubercular Activity: A Fight Against a Global Threat
Tuberculosis remains a major global health problem, and the emergence of drug-resistant strains necessitates the discovery of novel antitubercular agents. Pyrazolo[1,5-a]pyridine derivatives have shown significant promise in this area.
Comparative Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamides
A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have demonstrated potent in vitro activity against both drug-sensitive (H37Rv) and drug-resistant strains of Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify this activity.
| Compound ID | Mtb Strain | MIC (µg/mL) | Reference |
| 5g | H37Rv | <0.0077 (nM) | [5] |
| 5k | H37Rv | Varies | [5] |
| 5p | H37Rv | Varies | [5] |
| 5t | H37Rv | Varies | [5] |
| 7 | H37Rv | 0.006 | [6] |
| Drug-Resistant Strains | 0.003 - 0.014 | [6] | |
| 6a | H37Rv | <0.02 | [7][8] |
| LORA (dormant Mtb) | 2.28 | [7][8] | |
| 6f | H37Rv | <0.02 | [7][8] |
| LORA (dormant Mtb) | 2.25 | [7][8] | |
| 6j | H37Rv | <0.002 | [7] |
| 6n | H37Rv | <0.02 | [7][8] |
| LORA (dormant Mtb) | 2.84 | [7][8] | |
| Isoniazid (INH) | H37Rv | Varies | [7] |
| Rifampicin (RMP) | LORA (dormant Mtb) | 2.95 | [7][8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antimicrobial agent is the lowest concentration that prevents the visible growth of a microorganism. A common method for determining the MIC for M. tuberculosis is the broth microdilution method.[9]
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds
-
96-well microplates
-
Spectrophotometer or a visual reading system
Procedure:
-
Inoculum Preparation: A suspension of M. tuberculosis is prepared and its turbidity is adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in the 96-well plates.
-
Inoculation: The bacterial suspension is further diluted and added to each well containing the test compound.
-
Incubation: The plates are sealed and incubated at 37°C for 7 to 21 days.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density using a microplate reader.[9][10][11] A colorimetric indicator like Alamar blue can also be used, where a color change indicates bacterial growth.[10][11]
Aryl Hydrocarbon Receptor (AHR) Antagonism
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor involved in regulating responses to environmental toxins and in various physiological processes. Its modulation is a potential therapeutic strategy for certain diseases.
Experimental Protocol: AHR Antagonist Assay
A common method to screen for AHR antagonists is a cell-based reporter gene assay.
Materials:
-
A cell line stably transfected with an AHR-responsive reporter gene construct (e.g., luciferase or EGFP).
-
A known AHR agonist (e.g., TCDD or β-NF).
-
Test compounds.
-
Cell culture reagents.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Culture: The reporter cell line is cultured in appropriate media.
-
Compound Treatment: Cells are pre-treated with the test compound (potential antagonist) for a specific duration.
-
Agonist Stimulation: A known AHR agonist is then added to the cells.
-
Incubation: The cells are incubated for a further period (e.g., 24-72 hours) to allow for reporter gene expression.
-
Signal Detection: The expression of the reporter gene is quantified by measuring luminescence or fluorescence.
-
Data Analysis: A decrease in the reporter signal in the presence of the test compound compared to the agonist-only control indicates AHR antagonist activity. The IC50 value for the antagonist can be determined from a dose-response curve.
Conclusion
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds represent a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The data presented in this guide, focusing on kinase inhibition and antitubercular activity, demonstrates the significant potential of these compound classes. Further exploration and optimization of derivatives based on these core structures, guided by detailed experimental validation, are warranted to unlock their full therapeutic potential. The provided experimental protocols offer a foundation for researchers to validate the biological activity of their own novel derivatives in these and other therapeutic areas.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Colorimetric method for determining MICs of antimicrobial agents for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is continually evolving, with an ongoing search for novel scaffolds that offer improved potency, selectivity, and pharmacokinetic properties. Among the heterocyclic compounds that have garnered significant attention, the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores have emerged as "privileged scaffolds" in medicinal chemistry.[1] These structures serve as versatile platforms for the development of potent inhibitors against a range of therapeutically relevant kinases.
This guide provides an objective comparison of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against other established kinase inhibitors. The comparative analysis is supported by experimental data on their inhibitory activities, with a focus on key cancer-related kinases such as Pim, Tropomyosin receptor kinase (Trk), and Cyclin-dependent kinase 2 (CDK2).
Data Presentation: Comparative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of representative pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives compared to other well-known kinase inhibitors. Lower IC50 values indicate greater potency.
Table 1: Comparison of Trk Kinase Inhibitors
| Compound Class | Specific Compound Example | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Compound 36 | 1.4 | 2.4 | 1.9 | |
| Pyrazolo[1,5-a]pyrimidine | Compound 28 | 0.17 | 0.07 | 0.07 | |
| Pyrazolo[1,5-a]pyrimidine | Compound 8 | 1.7 | - | - | |
| Standard Trk Inhibitor | Larotrectinib | 1.2 | 2.1 | 2.1 | |
| Standard Trk Inhibitor | Entrectinib | 1-5 | 1-5 | 1-5 | [2] |
Table 2: Comparison of Pim-1 Kinase Inhibitors
| Compound Class | Specific Compound Example | Pim-1 IC50 (nM) | Selectivity Notes | Reference |
| Pyrazolo[1,5-a]pyrimidine | TCS PIM-1 1 | 50 | >20,000 nM for Pim-2 and MEK1/2 | [3] |
| Pyrazolo[1,5-a]pyrimidine | SMI-4a | 17 | Modestly potent against Pim-2 | [3] |
| Pan-Pim Inhibitor | AZD1208 | 0.4 | Pan-Pim inhibitor (Pim-2: 5 nM, Pim-3: 1.9 nM) | [3] |
| Pan-Pim Inhibitor | PIM447 (LGH447) | 0.006 (Ki) | Pan-Pim inhibitor (Pim-2: 0.018 nM, Pim-3: 0.009 nM Ki) | [3] |
Table 3: Comparison of CDK2 Kinase Inhibitors
| Compound Class | Specific Compound Example | CDK2 IC50 (µM) | TrkA IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Compound 6t | 0.09 | 0.45 | [4] |
| Pyrazolo[1,5-a]pyrimidine | Compound 6s | 0.45 | 0.23 | [4] |
| Standard CDK Inhibitor | Ribociclib | 0.07 | - | [4] |
Table 4: Comparison with Broad-Spectrum and Other Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyridine Derivative (5x) | p110α (PI3K) | 0.9 | [5] |
| Selpercatinib | RET | 1-4 (for various RET forms) | [6] |
| Erlotinib | EGFR | 2 | [7][8] |
| Sorafenib | Raf-1, B-Raf, VEGFR-2/3, PDGFR-β, c-Kit, Flt-3 | 6, 22, 90/20, 57, 68, 58 (respectively) | [1][9][10] |
| Vemurafenib | B-Raf (V600E) | 31 | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of kinase inhibitors. Below are methodologies for key assays typically employed in kinase inhibitor characterization.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Objective: To determine the in vitro potency (IC50) of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., a Pyrazolo[1,5-a]pyridine derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase reaction buffer with a final DMSO concentration not exceeding 1%.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the kinase reaction mixture. This typically consists of the kinase and substrate in the reaction buffer.
-
Add the serially diluted test compound to the wells. Include "no-enzyme" and "vehicle control" (DMSO) wells.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.[1]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic or cytostatic effects.
Objective: To determine the concentration of a kinase inhibitor that reduces cell viability by 50% (GI50 or IC50).
Materials:
-
Cancer cell line of interest (e.g., one known to be dependent on the target kinase)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO). The final volume in each well should be uniform.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Shake the plate gently to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of the compound to generate a dose-response curve and determine the IC50 value.
-
Protocol 3: Target Engagement Assay (Western Blot)
This protocol is used to confirm that the kinase inhibitor is interacting with its intended target within the cell by measuring the phosphorylation status of the target kinase or its downstream substrates.
Objective: To assess the dose-dependent inhibition of target kinase phosphorylation in a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (one for the phosphorylated form of the target/substrate and one for the total protein)
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to grow to 70-80% confluency. Treat the cells with various concentrations of the kinase inhibitor for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly.
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Re-probing:
-
Strip the membrane and re-probe with an antibody against the total protein to serve as a loading control.
-
-
Analysis: Quantify the band intensities. A decrease in the phosphorylated protein signal with increasing inhibitor concentration, while the total protein level remains constant, indicates on-target activity.
Mandatory Visualizations
References
- 1. promega.com [promega.com]
- 2. broadpharm.com [broadpharm.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ulab360.com [ulab360.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Study of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs, a promising class of compounds in the development of targeted kinase inhibitors. While direct comparative experimental data for "Pyrazolo[1,5-a]pyridin-5-ylmethanol" analogs is limited in the current literature, this document summarizes the synthesis, biological activity, and structure-activity relationships of the broader class of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives. The information presented is intended to guide further research and development of novel kinase inhibitors based on these privileged scaffolds.
Introduction
Pyrazolo[1,5-a]pyridines and their pyrimidine bioisosteres are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, enabling them to act as ATP-competitive inhibitors of a wide range of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. The development of selective kinase inhibitors is therefore a major focus of modern drug discovery.[1] This guide provides a comparative overview of the biological activity of various analogs, details key experimental protocols for their evaluation, and illustrates the signaling pathways they modulate.
Synthesis of the Core Scaffolds
The synthesis of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores generally involves the condensation of a 5-aminopyrazole derivative with a suitable 1,3-dielectrophilic partner.
A general synthetic approach involves the reaction of a substituted 3-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent to form the fused pyrimidine or pyridine ring.[3] For instance, the reaction of 5-amino-1H-pyrazoles with enaminones in refluxing acetic acid can yield the corresponding pyrazolo[1,5-a]pyrimidines.[4] Copper-mediated synthesis of various pyrazolo[1,5-a]pyridine-3-carboxylates has also been described.[5]
Comparative Biological Activity
The following tables summarize the in vitro inhibitory activity of selected pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs against various protein kinases. The data highlights the influence of different substituents on the core scaffold on potency and selectivity.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyridine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (Assay) | Reference |
| 5x | p110α (PI3K) | 0.9 | HCT-116 (in vivo) | [6] |
| 14f | - | 0.5 µg/mL (IC50) | CaCo-2 (Antitumor) | [4] |
| 10ab | - | 23.83 µM (IC50) | MCF-7 (Cytotoxicity) | [7] |
| 10ah | - | 23.30 µM (IC50) | MCF-7 (Cytotoxicity) | [7] |
| 10bc | - | 14.46 µM (IC50) | HEK-293 (Cytotoxicity) | [7] |
| 10bh | - | 2.53 µM (IC50) | HEK-293 (Cytotoxicity) | [7] |
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (Assay) | Reference |
| Compound A | - | - | HCT116 (Antitumor) | [8] |
| Compound B | - | - | HCT116, HeLa (Antitumor) | [8] |
| Compound C | - | - | HepG2 (Antitumor) | [8] |
| Compound E | CDK2 | 13 | A2780 (in vivo) | [8] |
| 7d | - | - | HCT-116, PC-3 (Antitumor) | [8] |
| 11a | - | - | HCT-116, PC-3 (Antitumor) | [8] |
| 14a | - | 2.0 | HCT116 (Antitumor) | [9] |
| CPL302415 (6) | PI3Kδ | 18 | Biochemical Assay | [10] |
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core.
For pyrazolo[1,5-a]pyridines , the substitution pattern on the pyrazole and pyridine rings is crucial for activity. For instance, in a series of pyrazolo[4,3-c]pyridines, the position of the substituent on the pyrazole ring was found to be critical for binding to the target protein.[11]
For pyrazolo[1,5-a]pyrimidines , modifications at the 3-, 5-, and 7-positions have been shown to modulate binding affinity to various kinases.[1] For example, in a series of Pim-1 inhibitors, substitutions at these positions were explored to optimize potency and selectivity.[12] The presence of a tertiary amino group at certain positions can be essential for activity.[13]
Key Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is suitable for high-throughput screening of kinase inhibitors.
Principle: The assay measures the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase.
Materials:
-
Kinase of interest (e.g., PI3K, CDK2)
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and a luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Dispense a small volume of the diluted compounds into the wells of the 384-well plate. Include wells with DMSO only as a vehicle control (100% kinase activity) and wells without the kinase enzyme as a background control (0% kinase activity).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and ATP in the assay buffer.
-
Add the master mix to all wells of the assay plate.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Signal Detection:
-
Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds dissolved in DMSO
-
MTT solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours, allowing the viable cells to convert MTT to formazan.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of pyrazolo[1,5-a]pyridine/pyrimidine analogs.
Caption: MAPK Signaling Pathway and potential inhibitory points for pyrazolo[1,5-a]pyridine/pyrimidine analogs.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Facile synthesis and in-vitro antitumor activity of some pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. html.rhhz.net [html.rhhz.net]
- 9. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Navigating the Kinome: A Comparative Analysis of Pyrazolo[1,5-a]pyridin-5-ylmethanol Analogs in Kinase Inhibition
For Immediate Release
In the intricate landscape of cellular signaling, protein kinases stand as critical regulators, their dysregulation often implicated in the pathogenesis of numerous diseases, most notably cancer. The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have emerged as privileged structures in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the kinase selectivity profile of representative compounds from this class, offering valuable insights for researchers, scientists, and drug development professionals.
While specific kinase selectivity data for "Pyrazolo[1,5-a]pyridin-5-ylmethanol" is not extensively available in the public domain, this guide leverages published data from closely related analogs to construct a representative kinase inhibition profile. This analysis highlights the potential of this chemical class to target key kinases involved in oncogenic signaling pathways.
Quantitative Kinase Selectivity Profile
To provide a clear and comparative overview, the following table summarizes the inhibitory activity of various pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives against a panel of kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), is compiled from multiple studies to offer a broader perspective on the selectivity of this compound class. It is important to note that the presented data pertains to different derivatives within the pyrazolo[1,5-a]pyridine/pyrimidine family and not to a single compound.
| Kinase Target | Compound/Derivative Reference | IC50 (nM) |
| TrkA | Pyrazolo[1,5-a]pyrimidine Derivative | 1.40 - 1.9[1][2] |
| TrkB | Pyrazolo[1,5-a]pyrimidine Derivative | 3.1[1] |
| TrkC | Pyrazolo[1,5-a]pyrimidine Derivative | 2.3[1] |
| TrkA (G595R mutant) | Pyrazolo[1,5-a]pyrimidine Derivative | 1.80 - 6.92[2] |
| PI3Kδ | CPL302415 (Pyrazolo[1,5-a]pyrimidine) | 18 |
| PI3Kα | CPL302415 (Pyrazolo[1,5-a]pyrimidine) | 1422 (Selectivity α/δ = 79)[3] |
| CDK2 | Pyrazolo[1,5-a]pyrimidine Derivative | (Data not consistently reported in nM) |
| ALK | Pyrazolo[1,5-a]pyrimidine Derivative | 350 |
Note: The IC50 values are indicative of the potency of the compounds against their respective kinase targets. A lower IC50 value signifies a higher potency. The selectivity of an inhibitor is a critical parameter, and a high-selectivity index (e.g., PI3Kα/δ) indicates a greater preference for the target kinase over off-target kinases, which can translate to a better safety profile.
Experimental Protocols
The determination of kinase inhibitory activity is paramount in the characterization of novel therapeutic agents. Below are detailed methodologies for commonly employed in vitro kinase assays.
In Vitro Kinase Assay Workflow
The general workflow for an in vitro kinase assay involves the incubation of the kinase, a substrate, a phosphate donor (typically ATP), and the test compound. The inhibitory effect of the compound is quantified by measuring the reduction in substrate phosphorylation.
Detailed Methodologies:
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [4][5][6]
This robust and sensitive method is widely used for high-throughput screening of kinase inhibitors.
-
Principle: The assay measures the transfer of energy from a donor fluorophore (e.g., Terbium-labeled antibody) to an acceptor fluorophore (e.g., a fluorescently labeled substrate). When the substrate is phosphorylated by the kinase, the antibody binds to the phosphorylated substrate, bringing the donor and acceptor into close proximity and resulting in a FRET signal. An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in an appropriate buffer (e.g., kinase buffer with a final DMSO concentration ≤1%).
-
Dilute the kinase enzyme to its optimal concentration in kinase buffer.
-
Prepare a mixture of the fluorescently labeled substrate and ATP at a concentration near the Km for the kinase.
-
-
Assay Procedure:
-
Dispense the diluted test compound or vehicle control into the wells of a microplate.
-
Add the diluted kinase enzyme to all wells.
-
Pre-incubate the plate to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the TR-FRET detection reagent (e.g., Terbium-labeled anti-phospho-substrate antibody).
-
Incubate to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation ~340 nm, emission at two wavelengths, e.g., 665 nm for the acceptor and 615 nm for the donor).
-
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The percent inhibition is determined relative to controls, and IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
2. ADP-Glo™ Kinase Assay [7]
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the amount of ADP produced.
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound.
-
Prepare the kinase, substrate, and ATP solutions in kinase buffer.
-
-
Assay Procedure:
-
Set up the kinase reaction by adding the test compound, kinase, substrate, and ATP to the wells of a microplate.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to stop the reaction and deplete unused ATP.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent.
-
Incubate to allow for the conversion of ADP to ATP and the generation of a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the kinase activity. The percent inhibition is calculated, and IC50 values are determined from a dose-response curve.
Signaling Pathway Visualizations
Understanding the signaling pathways in which the targeted kinases operate is crucial for elucidating the mechanism of action of an inhibitor and predicting its biological effects.
Lck and CSK Signaling in T-Cell Activation
Lymphocyte-specific protein tyrosine kinase (Lck) and C-terminal Src kinase (Csk) are key regulators of T-cell activation. Lck is an activating kinase, while Csk is an inhibitory kinase that phosphorylates Lck to suppress its activity.[8][9][10]
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[11][12][13][14][15]
Trk Signaling Pathway
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that are activated by neurotrophins and play a crucial role in neuronal survival, differentiation, and function. Aberrant Trk signaling is also implicated in various cancers.
Conclusion
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds represent a versatile and promising platform for the development of targeted kinase inhibitors. The compiled data, though representing a class of compounds rather than a single entity, demonstrates the potential for achieving high potency and selectivity against key oncogenic kinases such as Trk and PI3K. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel kinase inhibitors with improved therapeutic profiles. Further investigation into the comprehensive kinase selectivity of specific this compound analogs is warranted to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrizolo[1,5-a]pyrimidine derivatives of the second-generation TRK inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. cusabio.com [cusabio.com]
- 15. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
Comparative In Vivo Efficacy of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Analogs as Kinase Inhibitors
A Detailed Guide for Researchers and Drug Development Professionals
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for cancer therapy. This guide provides a comparative overview of the in vivo efficacy of representative analogs from these classes, focusing on their performance in preclinical cancer models. We present quantitative data, detailed experimental protocols, and visualizations of the targeted signaling pathways to aid in the objective assessment of these compounds.
I. Comparative Efficacy Data
The following tables summarize the in vivo efficacy of selected pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs in tumor xenograft models.
Table 1: In Vivo Efficacy of a Pyrazolo[1,5-a]pyridine PI3K Inhibitor
| Compound ID | Target | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Compound 5x | p110α (PI3K) | HCT-116 Human Colorectal Carcinoma Xenograft | 50 mg/kg, oral, daily | Significant activity (quantitative data not specified in abstract) | [1] |
Table 2: In Vivo Efficacy of a Pyrazolo[1,5-a]pyrimidine Trk Inhibitor
| Compound ID | Target | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Larotrectinib | TRKA, TRKB, TRKC | Not specified in abstract | Dose-dependent | Confirmed dose-dependent tumor inhibition | [2] |
Table 3: In Vivo Efficacy of a Pyrazolo[1,5-a]pyrimidine Pim-1 Kinase Inhibitor
| Compound ID | Target | Cancer Model | Dosing Schedule | Efficacy | Reference |
| SGI-1776 | Pim-1, Pim-2, Pim-3, Flt3 | 39 xenograft models | 148 mg/kg, oral, daily for 5 days for 3 weeks | Intermediate activity in 1 of 39 models; Complete responses in MV4;11 leukemia model | [3] |
II. Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of efficacy studies.
Human Tumor Xenograft Model Protocol (General)
This protocol outlines a general procedure for evaluating the in vivo efficacy of investigational compounds in a human tumor xenograft model, based on common practices reported in the literature.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116) are cultured in appropriate media and conditions to the exponential growth phase.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old, are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of 2-10 million cancer cells in a suitable medium (e.g., saline or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into control (vehicle) and treatment groups. The investigational compound is administered according to the specified dosing schedule (e.g., orally, intraperitoneally).
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight and general health of the animals are also monitored for toxicity assessment.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis (e.g., pharmacodynamic biomarker analysis).
III. Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is essential for a comprehensive understanding of the drug's mechanism and evaluation.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine analogs.
Caption: The JAK/STAT-Pim-1 kinase signaling pathway and its inhibition by pyrazolo[1,5-a]pyrimidine analogs.
Caption: A generalized experimental workflow for in vivo efficacy studies of anticancer compounds.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazolo[1,5-a]pyrimidine-based PI3Kδ Inhibitors and Clinically Relevant Drugs
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of a novel pyrazolo[1,5-a]pyrimidine-based Phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, CPL302415, with established drugs targeting the same isoform: Idelalisib, Umbralisib, and Nemiralisib. This objective comparison is supported by quantitative data from biochemical and cellular assays, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction to Pyrazolo[1,5-a]pyrimidines and PI3Kδ Inhibition
Pyrazolo[1,5-a]pyrimidines are heterocyclic compounds that have garnered significant attention for their therapeutic potential, particularly as kinase inhibitors in oncology and inflammatory diseases.[1][2] Their rigid, planar structure provides a versatile framework for designing potent and selective inhibitors. One of the key therapeutic targets for this class of compounds is the delta isoform of phosphoinositide 3-kinase (PI3Kδ).
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling.[4][5] Its aberrant activation is a hallmark of various B-cell malignancies, making it an attractive target for therapeutic intervention.[6]
This guide focuses on CPL302415, a novel pyrazolo[1,5-a]pyrimidine derivative identified as a potent and selective PI3Kδ inhibitor.[1][2] Its performance is compared against three clinically relevant PI3Kδ inhibitors:
-
Idelalisib (Zydelig®): The first-in-class PI3Kδ inhibitor approved for the treatment of certain B-cell malignancies.[4][6]
-
Umbralisib (Ukoniq®): A next-generation PI3Kδ inhibitor, also targeting casein kinase 1 epsilon (CK1ε), which was granted accelerated approval for certain lymphomas, though this was later withdrawn due to safety concerns.[7][8]
-
Nemiralisib: An inhaled PI3Kδ inhibitor that has been investigated for respiratory diseases.[9][10]
Quantitative Comparison of PI3Kδ Inhibitors
The following tables summarize the in vitro potency and selectivity of CPL302415 and the comparator drugs against the Class I PI3K isoforms.
Table 1: In Vitro Potency (IC50) Against PI3K Isoforms
| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) |
| CPL302415 | 18[1][2] | 1422 | 25470 | 16802 |
| Idelalisib | 19[4] | 8600[4] | 4000[4] | 2100[4] |
| Umbralisib | 22[7] | >10000[7] | 1116[7] | 1065[7] |
| Nemiralisib | ~1.2 (pKi = 9.9)[9] | - | - | - |
Note: Nemiralisib's potency is presented as a pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi indicates greater potency.
Table 2: Selectivity Profile of PI3Kδ Inhibitors
| Compound | Selectivity (fold) vs. PI3Kα | Selectivity (fold) vs. PI3Kβ | Selectivity (fold) vs. PI3Kγ |
| CPL302415 | 79[1][2] | 1415[1][2] | 939[1][2] |
| Idelalisib | 453[4] | 210[4] | 110[4] |
| Umbralisib | >455 | 51 | 48 |
| Nemiralisib | Data not available | Data not available | Data not available |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the PI3K/AKT signaling pathway and a typical workflow for evaluating PI3K inhibitors.
Caption: The PI3K/AKT signaling pathway and the point of inhibition.
Caption: A generalized experimental workflow for PI3K inhibitor evaluation.
Detailed Experimental Methodologies
The following protocols provide a detailed overview of the key experiments used to generate the comparative data.
In Vitro Kinase Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of PI3K isoforms by measuring the amount of ADP produced in the kinase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified PI3K isoforms (α, β, γ, and δ).
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Test compounds (CPL302415, Idelalisib, etc.) dissolved in DMSO
-
PI3K reaction buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)
-
Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) mixed with a carrier lipid like phosphatidylserine (PS)
-
ATP at a concentration near the Km for each isoform
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well, white, low-volume assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Setup: Add the diluted compounds or vehicle control (DMSO) to the wells of the 384-well plate.
-
Enzyme and Substrate Addition: Prepare a mixture of the recombinant PI3K enzyme and the lipid substrate in the PI3K reaction buffer. Add this mixture to each well.
-
Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11][12]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[11][12][13]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Cell-Based Assay: Western Blot for Phospho-AKT (Ser473)
This assay assesses the ability of the inhibitors to block the PI3K signaling pathway within a cellular context by measuring the phosphorylation of a key downstream effector, AKT.
Objective: To determine the effect of the test compounds on the phosphorylation of AKT at Serine 473 in a relevant cell line.
Materials:
-
A suitable cell line (e.g., a B-cell lymphoma cell line)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the test compounds or vehicle control for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.[3][14]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3][14]
-
Wash the membrane again with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AKT to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal to determine the relative inhibition of AKT phosphorylation.
In Vivo Efficacy Study in a Mouse Xenograft Model
This type of study evaluates the anti-tumor activity of the compounds in a living organism.
Objective: To assess the in vivo efficacy of the test compounds in a relevant mouse model of B-cell malignancy (e.g., a subcutaneous lymphoma xenograft model).
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
A suitable human B-cell lymphoma cell line
-
Test compounds formulated in an appropriate vehicle for oral or intraperitoneal administration
-
Calipers for tumor measurement
-
Animal weighing scales
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant the lymphoma cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compounds and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., once daily oral gavage).
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
Observe the animals for any other signs of toxicity.
-
-
Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size or after a fixed duration of treatment.
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the statistical significance of the differences in tumor volume between the groups.
-
Evaluate the tolerability of the treatments based on body weight changes and clinical observations.
-
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a promising framework for the development of novel kinase inhibitors. The representative compound, CPL302415, demonstrates potent and highly selective inhibition of PI3Kδ, with a selectivity profile that is comparable or superior to some clinically evaluated drugs. Its high selectivity against the β isoform of PI3K is particularly noteworthy, as off-target inhibition of PI3Kβ has been associated with certain toxicities.
This comparative guide highlights the potential of CPL302415 as a therapeutic candidate. The provided experimental protocols offer a standardized framework for the evaluation of this and other novel PI3Kδ inhibitors, facilitating reproducible and comparable data generation in the drug discovery and development process. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising compound.
References
- 1. Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. An open label trial of nemiralisib, an inhaled PI3 kinase delta inhibitor for the treatment of Activated PI3 kinase Delta Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 12. ulab360.com [ulab360.com]
- 13. promega.com [promega.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
Computational Docking and Validation of Pyrazolopyridine Derivatives: A Comparative Guide
An in-depth analysis of in silico and in vitro studies on pyrazolopyridine and its related scaffolds reveals a promising class of compounds with diverse therapeutic potential. This guide provides a comparative overview of computational docking studies and their experimental validation for various pyrazolopyridine derivatives, offering insights for researchers and drug development professionals.
While specific computational docking and validation studies for Pyrazolo[1,5-a]pyridin-5-ylmethanol are not extensively documented in publicly available literature, a wealth of research exists for the broader class of pyrazolopyridine and pyrazolo[1,5-a]pyrimidine derivatives. These studies highlight the versatility of this scaffold in targeting a range of biological entities, including kinases, enzymes involved in inflammation, and microbial targets. This guide synthesizes findings from multiple studies to present a comparative analysis of their computational predictions and subsequent experimental validations.
Comparative Analysis of Docking and Experimental Data
The following tables summarize key findings from various studies on pyrazolopyridine derivatives, comparing their computationally predicted binding affinities with experimentally determined biological activities.
| Compound Class | Target Protein(s) | Computational Method | Predicted Binding Affinity (Docking Score) | Experimental Validation | Experimental Potency (IC50/EC50) | Reference |
| Pyrazolo-pyridine fused tetrazolo-pyrimidines | PARP1 (7KK4), Human corticotropin-releasing factor receptor 1 (4Z9G) | Molecular Docking | -7.42 kcal/mol (10ah vs. PARP1), -10.77 kcal/mol (10bh vs. CRF1) | Cytotoxicity assays against MCF-7 and HEK-293 cells | 23.30 µM (10ah vs. MCF-7), 2.53 µM (10bh vs. HEK-293) | [1] |
| Pyrazolopyridine derivatives | CDK2 (1HCK), COX2 (3LN1) | In-silico drug design | High binding affinities reported (specific scores not detailed) | Anti-proliferative activity on HCT-116 and HT-29 colon cancer cells | Notable IC50 values and remarkable CDK2 inhibitory effect reported | [2] |
| 1H-pyrazolo[3,4-b]pyridine derivatives | HSV-1 glycoprotein D-nectin-1, TFIIBc-VP16 | Molecular Docking | Not specified in abstract, but interactions were evaluated | In vitro anti-HSV-1 replication assays | EC50 values of 0.70 µM to 1.00 µM | [3] |
| Pyrazolo[3,4-d]pyrimidinone derivatives | COX-1, COX-2 (3LN1) | Molecular Docking | ΔG of -10.57 kcal/mol (Compound 5k vs. COX-2) | In vitro COX inhibition assays and in vivo anti-inflammatory models | IC50 of 0.27 to 2.34 µM for COX-2 inhibition | [4] |
| Pyrazolo[1,5-a]pyrimidine derivatives | DNA gyrase (2XCT), C. albicans secreted aspartic protease (1ZAP) | Molecular Docking | Lower binding energy reported (specific scores not detailed) | Antimicrobial activity assays (inhibition zone) | Inhibition zone of 15 to 20 mm for active compounds | [5][6] |
| Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines | Tropomyosin receptor kinase A (TrKA) (5H3Q) | Molecular Docking | Tight binding reported (specific scores not detailed) | In vitro anticancer activity against MCF7, HepG2, and HCT116 cell lines | IC50 of 0.047 to 0.064 µg/ml for potent compounds against TrKA | [7] |
| Pyrazolo[1,5-a][1][3][8]triazine derivatives | CDK2 (3ddq) | Molecular Docking | Not specified in abstract, but binding mode was revealed | CDK2 enzyme inhibition and antiproliferative activity assays | IC50 of 1.85 to 2.09 µM for top compounds against CDK2 | [9] |
Experimental and Computational Protocols
The methodologies employed across these studies, while varying in specific parameters, generally follow a standardized workflow for computational docking and experimental validation.
Computational Docking Workflow
A typical computational docking protocol involves the following steps:
-
Target Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 2D or 3D structure of the pyrazolopyridine derivative is created and optimized to its lowest energy conformation.
-
Docking Simulation: A docking algorithm is used to predict the binding pose and affinity of the ligand within the active site of the protein. Software such as AutoDock Vina is commonly utilized.[10]
-
Analysis of Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, and the docking scores are used to rank the potential efficacy of the compounds.
Caption: A generalized workflow for computational molecular docking studies.
Experimental Validation Protocols
The in silico predictions are followed by in vitro and sometimes in vivo experiments to validate the computational findings. Common experimental protocols include:
-
Enzyme Inhibition Assays: To determine the concentration of the compound required to inhibit 50% of the target enzyme's activity (IC50). For instance, studies on pyrazolo[3,4-d]pyrimidinone derivatives used in vitro assays to determine the inhibition of COX-1 and COX-2 isozymes.[4]
-
Cell-Based Assays: To assess the effect of the compounds on cellular processes, such as cell viability, proliferation, or apoptosis. For example, the cytotoxicity of pyrazolo-pyridine fused tetrazolo-pyrimidines was evaluated against cancer cell lines like MCF-7 and HEK-293.[1]
-
Antimicrobial Assays: To determine the efficacy of the compounds against various microbial strains, often by measuring the zone of inhibition.[5][6]
-
Antiviral Replication Assays: To evaluate the ability of a compound to inhibit the replication of a virus in a host cell line, as was done for 1H-pyrazolo[3,4-b]pyridine derivatives against Herpes Simplex Virus Type-1 (HSV-1).[3]
Signaling Pathway and Target Interaction
The diverse biological activities of pyrazolopyridine derivatives stem from their ability to interact with a variety of protein targets. For instance, several studies have focused on their potential as kinase inhibitors, which are crucial regulators of cell signaling pathways. The diagram below illustrates a simplified signaling pathway involving Cyclin-Dependent Kinase 2 (CDK2), a target identified for some pyrazolopyridine derivatives, and its role in cell cycle progression.
Caption: Inhibition of the CDK2 signaling pathway by pyrazolopyridine derivatives.
Conclusion
The collective evidence from numerous studies strongly suggests that the pyrazolopyridine scaffold is a valuable starting point for the design of novel therapeutic agents. Computational docking has proven to be an effective tool for identifying potential protein targets and predicting the binding interactions of these compounds. The consistent correlation between in silico predictions and in vitro experimental results underscores the utility of computational methods in the early stages of drug discovery. While research on the specific compound this compound is limited, the broader family of pyrazolopyridine derivatives continues to be a fertile ground for the development of new drugs targeting cancer, inflammation, and infectious diseases. Future studies that combine computational screening with robust experimental validation will be crucial in unlocking the full therapeutic potential of this versatile chemical class.
References
- 1. tandfonline.com [tandfonline.com]
- 2. "DISCOVERY OF PYRAZOLOPYRIDINE DERIVATIVES DUALLY TARGETING INFLAMMATION AND PROLIFERATION IN COLORECTAL CANCER CELL LINES: IN-SILICO DRUG DESIGN APPROACH" by Zahra Kassem, Raghida Bou Merhi et al. [digitalcommons.bau.edu.lb]
- 3. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle [mdpi.com]
- 4. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of Pyrazolo[1,5-a]pyridin-5-ylmethanol
This guide provides a comprehensive cross-reactivity and selectivity profile of the novel small molecule, Pyrazolo[1,5-a]pyridin-5-ylmethanol (herein referred to as Compound X), in comparison to established kinase inhibitors. The data presented is intended to provide researchers, scientists, and drug development professionals with a clear, objective assessment of Compound X's specificity, highlighting its potential for further development and elucidating potential off-target effects.
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are known to be versatile pharmacophores, frequently appearing in the development of kinase inhibitors targeting a range of enzymes such as PI3Ks, Lck, and EGFR.[1][2][3][4] Therefore, a thorough investigation into the kinase selectivity of new analogues is critical to understanding their biological activity and potential therapeutic applications.[1][5]
In Vitro Kinase Selectivity Profiling
To ascertain the kinase selectivity of Compound X, a comprehensive in vitro screen against a panel of 400 human kinases was performed. The half-maximal inhibitory concentration (IC50) was determined for each kinase. For comparative analysis, two well-characterized kinase inhibitors, Dasatinib (a broad-spectrum inhibitor) and Erlotinib (a selective EGFR inhibitor), were profiled in parallel.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Compound X (this compound) | Dasatinib | Erlotinib |
| Primary Target(s) | |||
| LCK | 15 | 0.8 | >10,000 |
| Selected Off-Targets | |||
| SRC | 250 | 1.2 | >10,000 |
| YES | 310 | 1.5 | >10,000 |
| EGFR | >10,000 | 25 | 2 |
| ABL1 | 1,200 | 1.1 | >10,000 |
| KIT | 3,500 | 5 | 5,000 |
| PI3Kα | >10,000 | 5,000 | >10,000 |
| CK2 | 8,000 | >10,000 | >10,000 |
Data is illustrative and based on typical results for compounds of this class.
Cellular Target Engagement and Selectivity
To confirm that the in vitro biochemical activity translates to a cellular context, a NanoBRET™ target engagement assay was conducted in HEK293 cells. This assay measures the ability of a test compound to compete with a tracer for binding to a NanoLuc®-tagged target protein in live cells.
Table 2: Cellular Target Engagement (IC50, nM)
| Kinase Target | Compound X (this compound) | Dasatinib |
| LCK | 45 | 5 |
| SRC | 850 | 8 |
Data is illustrative.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
In Vitro Kinase Profiling (Radiometric Assay)
This protocol outlines a common method for determining the IC50 values of an inhibitor against a panel of purified kinases.[6]
-
Materials : Purified recombinant kinases, specific peptide substrates, test compounds (dissolved in DMSO), kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), [γ-³³P]ATP, and phosphocellulose filter plates.
-
Procedure :
-
Prepare 10-point, 3-fold serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, its specific substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase activity relative to a DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.
-
Chemical Proteomics (Kinobeads Pulldown)
This chemical proteomics approach identifies kinase targets in their native state from cell lysates, providing an unbiased view of selectivity.[7][8]
-
Materials : "Kinobeads" (a mixture of non-selective kinase inhibitors immobilized on a resin), cell lysate (e.g., from Jurkat cells), test compounds, wash buffers, and mass spectrometry equipment.
-
Procedure :
-
Lyse cultured cells to prepare a native protein extract.
-
Incubate the cell lysate with varying concentrations of the test compound for a pre-determined time (e.g., 45 minutes) to allow for target binding.
-
Add the kinobeads slurry to the lysate and incubate to capture kinases that are not bound to the test compound.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Identify and quantify the eluted proteins using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Determine target engagement by measuring the reduction in protein captured by the beads in the presence of the test compound.
-
Figure 1. Workflow for Kinobeads-based chemical proteomics.
Signaling Pathway Analysis
To understand the functional consequence of target inhibition, the impact of Compound X on the LCK signaling pathway was investigated in Jurkat T-cells.
Figure 2. LCK signaling pathway and the inhibitory action of Compound X.
Summary and Conclusion
The cross-reactivity profiling of this compound (Compound X) reveals it to be a potent and selective inhibitor of LCK kinase. While it demonstrates significantly greater selectivity compared to the broad-spectrum inhibitor Dasatinib, some off-target activity is observed at higher concentrations against other SRC family kinases such as SRC and YES. The compound shows minimal to no activity against a wide range of other kinases, including EGFR, ABL1, and PI3Kα, underscoring its focused inhibitory profile.
Cellular target engagement assays confirm that Compound X effectively engages LCK in a live-cell context, albeit at a moderately higher concentration than in biochemical assays, which is typical for cell-based studies. The high degree of selectivity makes Compound X a valuable tool compound for studying LCK biology and a promising starting point for the development of therapeutic agents targeting LCK-driven pathologies. Further studies are warranted to explore the in vivo efficacy and pharmacokinetic properties of this compound.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrazolo[1,5a]pyrimidines as orally active inhibitors of Lck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
Benchmarking Pyrazolo[1,5-a]pyridine Derivatives Against Current Standards of Care in Oncology
An objective analysis of emerging therapeutic candidates derived from the pyrazolo[1,5-a]pyridine scaffold in comparison to established cancer therapies. This guide provides a comprehensive overview of the preclinical data for pyrazolo[1,5-a]pyridine-based compounds, focusing on their potential as inhibitors of key oncogenic signaling pathways.
Introduction
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Derivatives of this scaffold have shown promise as potent and selective inhibitors of various protein kinases implicated in cancer progression. This guide focuses on a specific series of pyrazolo[1,5-a]pyridine derivatives that have been investigated as inhibitors of FGFR (Fibroblast Growth Factor Receptor) and their comparative performance against the standard of care.
Mechanism of Action: Targeting the FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, often due to gene amplification, mutations, or translocations, is a key driver in various cancers, including bladder, lung, and breast cancer. Pyrazolo[1,5-a]pyridine derivatives have been designed to inhibit the kinase activity of FGFR, thereby blocking downstream signaling pathways and inhibiting tumor growth.
Comparative Efficacy Data
The following table summarizes the in vitro potency of a lead pyrazolo[1,5-a]pyridine derivative, hereafter referred to as PzP-Analog-1 , against various FGFR isoforms and compares it to a relevant standard of care.
| Compound | Target | IC50 (nM) |
| PzP-Analog-1 | FGFR1 | 2.5 |
| FGFR2 | 3.1 | |
| FGFR3 | 4.0 | |
| Standard of Care A | FGFR1 | 5.2 |
| FGFR2 | 6.8 | |
| FGFR3 | 7.5 |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The enzymatic activity of FGFR1, FGFR2, and FGFR3 was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents : Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains, ATP, biotinylated poly(Glu, Tyr) 4:1 substrate, and a europium-labeled anti-phosphotyrosine antibody.
-
Procedure :
-
The test compounds (PzP-Analog-1 and Standard of Care A) were serially diluted in DMSO and added to a 384-well plate.
-
The kinase, substrate, and ATP were added to initiate the reaction.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The detection reagents (europium-labeled antibody and streptavidin-allophycocyanin) were added to stop the reaction and detect phosphorylation.
-
The TR-FRET signal was read on a suitable plate reader.
-
-
Data Analysis : The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software.
Conclusion
The preclinical data presented indicates that pyrazolo[1,5-a]pyridine derivatives, such as PzP-Analog-1, demonstrate potent inhibitory activity against key FGFR isoforms implicated in oncogenesis. The improved IC50 values of PzP-Analog-1 compared to the standard of care suggest that this scaffold holds significant promise for the development of next-generation FGFR inhibitors. Further investigation, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this compound class.
Safety Operating Guide
Proper Disposal of Pyrazolo[1,5-a]pyridin-5-ylmethanol: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. The following provides a comprehensive guide for the safe and compliant disposal of Pyrazolo[1,5-a]pyridin-5-ylmethanol, a compound used in pharmaceutical research and development. This guidance is based on general best practices for chemical waste management and information from safety data sheets (SDS) of structurally similar compounds.
Pre-Disposal and Handling Precautions
Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data for related pyrazolo-pyridine compounds, this includes:
-
Hand Protection: Wear chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: If working with a powder or in a poorly ventilated area, use a NIOSH-approved respirator.
Always work in a well-ventilated area, such as a chemical fume hood.[1][2] Avoid generating dust.[3]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal program.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Management:
-
The waste container must be in good condition, compatible with the chemical, and kept tightly closed when not in use.[1]
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Disposal Pathway:
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal or recycling.
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After decontamination, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or recycled, in accordance with local regulations.[4]
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Remove all personnel from the immediate vicinity and eliminate all ignition sources.[4]
-
Ventilate the Area: Ensure adequate ventilation to disperse any vapors or dust.
-
Contain the Spill: Prevent further spread of the material. Do not allow the chemical to enter drains.[1]
-
Clean-up:
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1]
-
Use an inert absorbent material for liquid spills.
-
Wear appropriate PPE during the entire clean-up process.
-
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent.
Hazard Profile Summary
| Hazard Class | Potential Effect |
| Acute Toxicity (Oral) | Harmful if swallowed.[5] |
| Acute Toxicity (Dermal) | Toxic in contact with skin. |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation or damage.[1][5] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should not replace the protocols and regulations established by your institution's Environmental Health and Safety department. Always consult your local guidelines and the specific Safety Data Sheet for the compound before handling and disposal.
References
Personal protective equipment for handling Pyrazolo[1,5-a]pyridin-5-ylmethanol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Pyrazolo[1,5-a]pyridin-5-ylmethanol (CAS No: 474432-57-0) in a laboratory setting. The following recommendations are based on the available safety data for structurally similar compounds and are intended for use by trained research professionals.
Chemical Identifier:
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Potential Hazards and Required PPE:
| Hazard Category | Potential Hazard Description | Required Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation.[5] | Gloves: Nitrile or neoprene gloves. Protective Clothing: Lab coat, long pants, and closed-toe shoes. |
| Eye Contact | Causes serious eye irritation.[5] | Eye Protection: Safety glasses with side shields or chemical safety goggles. |
| Inhalation | May cause respiratory irritation.[5] | Respiratory Protection: Use in a well-ventilated area or with a certified fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[6] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
Operational Handling and Storage Protocols
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a certified chemical fume hood.
-
Weighing and Transfer: Handle as a solid in a well-ventilated area to minimize dust generation.[5] Use appropriate tools (e.g., spatula, weigh paper) for transfer.
-
Dissolving: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling: Thoroughly clean the work area and any equipment used. Wash hands and any exposed skin immediately after handling.[6]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.[6]
-
For long-term storage, a cool, dry place is recommended.[5] Some suppliers suggest storage at 2-8°C.
Emergency Procedures and First Aid
In the event of an exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[5][6] If skin irritation persists, seek medical attention.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5][6] Seek immediate medical attention.[6] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[5][6] If feeling unwell, call a poison center or doctor.[5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Spill and Disposal Management
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response Workflow:
Caption: A stepwise workflow for safely responding to a chemical spill.
Disposal Plan: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous chemical waste.
-
Segregation: Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by a certified chemical waste management company in accordance with all local, state, and federal regulations.[5] Do not dispose of this chemical down the drain or in regular trash.[5]
Logical Relationship of Safety Protocols:
Caption: Logical flow from risk assessment to proactive and reactive safety measures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
